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  • Product: 5-Chloropyridine-2-sulfonyl fluoride
  • CAS: 1780694-70-3

Core Science & Biosynthesis

Foundational

The SuFEx Workhorse: Technical Guide to 5-Chloropyridine-2-sulfonyl Fluoride

Executive Summary & Chemical Architecture 5-Chloropyridine-2-sulfonyl fluoride represents a premier class of "SuFEx" (Sulfur-Fluoride Exchange) hubs. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

5-Chloropyridine-2-sulfonyl fluoride represents a premier class of "SuFEx" (Sulfur-Fluoride Exchange) hubs. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and indiscriminate reactivity, this sulfonyl fluoride derivative offers a "Goldilocks" zone of reactivity: it is kinetically stable in aqueous physiological conditions yet thermodynamically primed for specific covalent bond formation with nucleophiles (e.g., tyrosine phenols, lysine amines) when activated.

The inclusion of the pyridine core and the 5-chloro substituent distinguishes it from simple benzene sulfonyl fluorides:

  • Pyridine Nitrogen (N1): Acts as an electron sink, reducing the electron density at the sulfur center, thereby enhancing electrophilicity compared to phenyl analogs.

  • 5-Chloro Substituent: Provides a secondary inductive withdrawing effect (

    
    ), further tuning the reactivity of the sulfonyl center while offering a handle for cross-coupling (e.g., Suzuki-Miyaura) to expand the scaffold after or before the SuFEx click reaction.
    
Chemical Profile
PropertySpecification
IUPAC Name 5-Chloropyridine-2-sulfonyl fluoride
Molecular Formula C

H

ClFNO

S
Molecular Weight 195.59 g/mol
Precursor CAS 885277-08-7 (Sulfonyl Chloride)
Physical State Low-melting crystalline solid or oil (dependent on purity)
Solubility High in DCM, THF, DMSO; Moderate in MeCN; Low in Water
Stability Hydrolytically stable at neutral pH; Thermally stable >100°C

Synthesis & Production Protocols

The synthesis of 5-Chloropyridine-2-sulfonyl fluoride is most reliably achieved via Halogen Exchange (Halex) from its sulfonyl chloride precursor. While oxidative chlorination of thiols is possible, the Halex route minimizes oxidative byproducts.

Protocol A: Halogen Exchange (Recommended)

Rationale: Potassium Bifluoride (KHF


) creates a hypervalent silicon-fluorine interaction or simply provides a robust source of F

in a biphasic or solvated system, displacing the chloride which is a better leaving group.

Reagents:

  • 5-Chloropyridine-2-sulfonyl chloride (1.0 equiv)

  • Potassium Bifluoride (KHF

    
    ) (2.5 equiv)
    
  • Acetonitrile (MeCN) / Water (1:1 v/v) or 18-Crown-6 (cat.) in dry MeCN.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-Chloropyridine-2-sulfonyl chloride in MeCN (0.5 M concentration).

  • Activation: Add saturated aqueous KHF

    
     dropwise while stirring vigorously.
    
    • Critical Control Point: Maintain temperature at 0–5°C initially to prevent exothermic decomposition, then warm to Room Temperature (RT).

  • Reaction: Stir at RT for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or

    
    F NMR (look for disappearance of starting material and appearance of singlet ~ +65 ppm).
    
  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo. The product is typically pure enough for use; however, rapid filtration through a silica plug (DCM eluent) removes trace salts.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 5-Chloro-2-mercaptopyridine Inter 5-Chloropyridine-2- sulfonyl chloride Start->Inter Oxidation Final 5-Chloropyridine-2- sulfonyl fluoride Inter->Final Substitution Reagent1 Cl2 / AcOH / H2O (Oxidative Chlorination) Reagent1->Inter Reagent2 KHF2 (aq) / MeCN (Halex) Reagent2->Final

Figure 1: Synthetic pathway from thiol precursor to sulfonyl fluoride via sulfonyl chloride intermediate.[1]

Stability Profile & Storage

The defining feature of 5-Chloropyridine-2-sulfonyl fluoride is its resistance to hydrolysis compared to sulfonyl chlorides. This stability stems from the strength of the S–F bond and the specific solvation shell that protects the sulfur center from water attack in the absence of a specific catalyst.

Hydrolytic Stability[5][6][7][8][9]
  • Neutral pH (pH 7.0 - 7.4): Stable. Half-life (

    
    ) often exceeds 24–48 hours in aqueous buffer/organic co-solvent mixtures.
    
  • Acidic pH (< 4.0): Highly stable. Protonation of the pyridine nitrogen further deactivates the ring, making the sulfur center less prone to nucleophilic attack by water.

  • Basic pH (> 8.5): Labile. Hydroxide ions (

    
    ) will eventually hydrolyze the S–F bond to the sulfonate (
    
    
    
    ), though slower than the chloride analog.
Thermal Stability

Unlike DAST or other fluorinating agents which can be explosive, heteroaryl sulfonyl fluorides are generally thermally stable.

  • Decomposition: Typically stable up to >100°C.

  • Storage: Store at 4°C or -20°C under inert atmosphere (Argon) to prevent slow hydrolysis by atmospheric moisture over months.

Reactivity: The SuFEx Mechanism[8]

The reactivity of 5-Chloropyridine-2-sulfonyl fluoride is governed by Sulfur-Fluoride Exchange (SuFEx) . This is a "click" chemistry reaction that is orthogonal to many other organic transformations.

Mechanism of Action[10][11][12][13]
  • Activation: The S–F bond is strong and unreactive toward "soft" nucleophiles. It requires "hard" activation, typically by:

    • Silicon: Silyl ethers (R-OTMS) activate the fluoride via the formation of a strong Si–F bond (approx. 130 kcal/mol).

    • H-Bonding: In protein environments, the local microenvironment (e.g., adjacent basic residues) can activate the phenol of Tyrosine or the amine of Lysine.

  • Substitution: The nucleophile attacks the Sulfur(VI) center. The 5-chloropyridine ring acts as an electron-withdrawing group (EWG), stabilizing the transition state and facilitating the departure of the fluoride ion.

Visualization: SuFEx Activation Cycle

SuFExMechanism cluster_conditions Activation Factors SF 5-Cl-Py-SO2F (Latent Electrophile) TS Transition State (Pentacoordinate Sulfur) SF->TS + Nu (Activation) Nu Nucleophile (Tyr-OH / R-OTMS) Nu->TS Prod Sulfonate/Sulfonamide (Stable Linkage) TS->Prod Bond Formation Leaving F- (captured by Si or H+) TS->Leaving Elimination Factor1 Pyridine Ring (EWG) Factor2 Local pH / Catalyst (DBU/BEMP)

Figure 2: SuFEx reaction mechanism showing activation of the latent sulfonyl fluoride electrophile.

Applications in Drug Discovery[3][14][15]

Covalent Inhibition

The 5-Chloropyridine-2-sulfonyl fluoride moiety is an ideal "warhead" for Targeted Covalent Inhibitors (TCIs).

  • Target: Non-catalytic Tyrosine, Lysine, or Serine residues.

  • Advantage: The warhead is "quiet" (non-reactive) in circulation, reducing off-target toxicity (unlike acrylamides), but reacts specifically when positioned in the binding pocket of the target protein.

Protocol: Protein Labeling Assay

To validate the reactivity of this probe against a target protein:

  • Preparation: Incubate Protein X (10 µM) in PBS (pH 7.4).

  • Dosing: Add 5-Chloropyridine-2-sulfonyl fluoride (10–100 µM) from a DMSO stock.

  • Incubation: 1 hour at 37°C.

  • Analysis:

    • Intact Mass Spec: Look for a mass shift of +175.5 Da (MW of probe minus HF).

    • Tryptic Digest: Identify the modified residue via LC-MS/MS.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[3][4][5][6] Journal of the American Chemical Society, 137(30), 9571–9574. [Link][3]

  • Jones, L. H. (2018). Sulfonyl Fluorides as Targets and Substrates in the Development of New Synthetic Methods.[7] Nature Reviews Chemistry, 2, 0113. [Link]

  • Zheng, Q., et al. (2021). SuFEx-Enabled High-Throughput Medicinal Chemistry. Journal of Medicinal Chemistry, 64(15), 10633–10654. [Link]

Sources

Exploratory

The Emergence of 5-Chloropyridine-2-sulfonyl Fluoride in Covalent Fragment-Based Drug Discovery

An In-Depth Technical Guide Abstract Fragment-Based Drug Discovery (FBDD) has matured into a powerful engine for generating novel chemical leads, prized for its efficient exploration of chemical space and ability to tack...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Fragment-Based Drug Discovery (FBDD) has matured into a powerful engine for generating novel chemical leads, prized for its efficient exploration of chemical space and ability to tackle challenging protein targets.[1][2][3] Concurrently, the renaissance in covalent drug discovery has armed researchers with strategies to achieve enhanced potency, prolonged pharmacodynamic effects, and improved selectivity.[4][5][6] This guide delves into the confluence of these two fields, focusing on the strategic application of 5-Chloropyridine-2-sulfonyl fluoride as a reactive fragment. We will explore the unique chemical biology of the sulfonyl fluoride warhead, which enables the targeting of a broader range of nucleophilic amino acids beyond the canonical cysteine.[7][8][9] This document provides a technical framework for researchers, scientists, and drug development professionals, detailing the rationale, experimental workflows, and data interpretation necessary to leverage this privileged scaffold in modern drug discovery campaigns.

The Strategic Imperative for Covalent FBDD Beyond Cysteine

Traditional FBDD identifies small, low-molecular-weight fragments (<300 Da) that bind to protein targets with low affinity but high ligand efficiency.[1][10] These hits serve as starting points for optimization into potent leads.[2] Separately, targeted covalent inhibitors (TCIs) have demonstrated significant clinical success by forming a stable bond with their target protein, leading to durable inhibition.[11][12]

The convergence of these strategies—covalent FBDD—offers a powerful paradigm. By incorporating a mildly reactive electrophile, or "warhead," into a fragment, we can trap weak binding events, enabling the robust identification of hits and providing a permanent anchor for subsequent structure-guided design.[13]

While early covalent drug discovery efforts predominantly focused on targeting cysteine residues with warheads like acrylamides, the relative scarcity of cysteines in protein binding pockets has limited the scope of this approach.[8][14] This has spurred the development of "beyond-cysteine" covalent chemistries. Among the most promising are sulfonyl fluorides (SFs), which exhibit a unique reactivity profile.[7][9] Unlike many cysteine-reactive warheads, SFs can form stable covalent adducts with the side chains of tyrosine, lysine, serine, and histidine, greatly expanding the druggable proteome.[8][14][15][16]

5-Chloropyridine-2-sulfonyl Fluoride: A Privileged Reactive Fragment

The selection of a starting fragment is critical to the success of an FBDD campaign. 5-Chloropyridine-2-sulfonyl fluoride emerges as a compelling candidate due to the combination of its heterocyclic core and its precisely tuned reactive warhead.

Physicochemical and Reactive Properties

The molecule's properties make it an ideal starting point for a covalent FBDD campaign. The pyridine ring is a common motif in medicinal chemistry, offering vectors for synthetic elaboration, while the sulfonyl fluoride provides the covalent anchor.

PropertyValueRationale for FBDD
Molecular Formula C₅H₃ClFNOS-
Molecular Weight 195.6 g/mol Complies with the "Rule of 3" for fragments (<300 Da).[10]
Scaffold 5-ChloropyridineProvides a rigid core with well-defined vectors for synthetic growth and potential for hydrogen bonding interactions. The chlorine atom can modulate electronic properties and serve as a synthetic handle.
Warhead Sulfonyl Fluoride (-SO₂F)A "Goldilocks" warhead: stable enough to avoid widespread off-target reactivity but reactive enough to form a covalent bond within the context of a binding pocket.[7][9][14]
Target Residues Tyrosine, Lysine, Serine, Histidine, ThreonineEnables targeting of a wide range of proteins, especially those lacking a suitably positioned cysteine.[15][17]
The Causality of Reactivity: Why Sulfonyl Fluorides?

The utility of the sulfonyl fluoride warhead stems from its balanced reactivity.[7] It is significantly more stable to hydrolysis than the corresponding sulfonyl chloride, allowing it to persist in aqueous biological systems.[7] The Sulfur(VI)-Fluoride bond is strong, but upon binding to a target protein, the proximity and orientation of a nucleophilic amino acid side chain can catalyze the displacement of the fluoride ion, forming a stable sulfonamide or sulfonate ester linkage.[18][19] This context-dependent reactivity is the cornerstone of its utility in designing selective covalent inhibitors.[7]

The electron-withdrawing nature of the 2-pyridyl ring, further influenced by the 5-chloro substituent, modulates the electrophilicity of the sulfur atom. This tuning is critical; warheads that are too reactive will non-selectively label proteins, while those that are too stable will fail to form a covalent bond.[19]

Experimental Workflow: A Covalent FBDD Campaign

Leveraging a reactive fragment like 5-Chloropyridine-2-sulfonyl fluoride requires a workflow tailored to detect and validate covalent bond formation.

FBDD_Workflow cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Reactive Fragment Library (5-Chloropyridine-2-sulfonyl fluoride & Analogs) Screen Primary Screen: Intact Protein LC-MS Lib->Screen Incubate with Target Protein Hits Primary Hits (Mass-shifted Protein) Screen->Hits Identify Adducts Mapping Site of Modification Mapping (MS/MS) Hits->Mapping Ortho Orthogonal Confirmation (e.g., DSF, MST) Validated Validated Covalent Hit Ortho->Validated Kinetics Kinetic Analysis (kinact / KI) Kinetics->Ortho Mapping->Kinetics SBDD Structure-Based Design (X-ray, Cryo-EM) Validated->SBDD SAR SAR via SuFEx Chemistry & Parallel Synthesis SBDD->SAR Iterative Cycles Lead Optimized Lead Compound SAR->Lead

Fig 1. Covalent FBDD workflow using a sulfonyl fluoride fragment.
Phase 1: Primary Screening by Mass Spectrometry

For covalent fragments, the most direct and robust screening method is intact protein liquid chromatography-mass spectrometry (LC-MS).[13][20] Unlike surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR), which measure reversible binding, LC-MS directly detects the formation of the covalent protein-fragment adduct via a specific mass shift.

Protocol: High-Throughput Intact Protein LC-MS Screen

  • Preparation:

    • Dispense the target protein (e.g., 1-5 µM final concentration) in an appropriate aqueous buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) into 96- or 384-well plates.

    • Prepare a plate containing the sulfonyl fluoride fragment library (e.g., 5-Chloropyridine-2-sulfonyl fluoride and analogs) at a stock concentration in DMSO.

  • Incubation:

    • Add the fragment solution to the protein solution for a final screening concentration (e.g., 20-100 µM). The final DMSO concentration should be kept low (<1%) to avoid protein denaturation.

    • Include DMSO-only wells as a negative control.

    • Incubate the plates for a defined period (e.g., 4 to 24 hours) at a controlled temperature (e.g., 4°C or room temperature). The choice of time and temperature depends on the expected reactivity and protein stability.

  • Analysis:

    • Quench the reaction, if necessary, with an acidic solution (e.g., 0.1% formic acid).

    • Analyze each well using a high-resolution LC-MS system capable of resolving the mass of the intact protein.

    • Deconvolute the resulting mass spectra to determine the average protein mass in each well.

  • Hit Identification:

    • A "hit" is identified by the appearance of a new mass peak corresponding to the mass of the protein plus the mass of the fragment (e.g., +195.6 Da for 5-Chloropyridine-2-sulfonyl fluoride).

    • The percentage of modified protein can be calculated from the relative intensities of the unmodified and modified protein peaks.

Phase 2: Hit Validation and Characterization

A primary hit from an MS screen requires rigorous validation to confirm its significance and guide optimization.

Site of Modification Mapping (Tandem MS)

It is essential to identify which amino acid residue has been modified. This confirms that the covalent interaction is specific and provides critical information for structure-based design.

  • Methodology: The protein-fragment adduct is digested into smaller peptides using a protease (e.g., trypsin). The resulting peptide mixture is analyzed by LC-MS/MS. The fragment-modified peptide will carry a specific mass addition and can be isolated and fragmented. Analysis of the fragmentation pattern reveals the exact amino acid that was covalently labeled.[20]

Kinetic Analysis of Covalent Modification

Determining the kinetics of inactivation provides a quantitative measure of the fragment's efficiency. The reaction follows a two-step mechanism: initial reversible binding (characterized by Kᵢ) followed by irreversible bond formation (characterized by kᵢₙₐ꜀ₜ).

Covalent_Kinetics P Protein (P) PI P•I Complex P->PI I Inhibitor (I) I->PI PI->P k_off PI->I k_on P_I P-I (Covalent) PI->P_I k_inact

Fig 2. Two-step mechanism of targeted covalent inhibition.

Protocol: Determination of kᵢₙₐ꜀ₜ and Kᵢ

  • Setup: Prepare reactions containing a fixed concentration of the target protein and varying concentrations of the sulfonyl fluoride fragment.

  • Time Course: At multiple time points, take an aliquot from each reaction and quench it.

  • Measurement: Measure the amount of modified protein at each time point, typically using intact protein LC-MS.

  • Data Analysis:

    • For each inhibitor concentration, plot the percentage of modified protein against time and fit the data to a single exponential function to determine the observed rate constant (kₒᵦₛ).

    • Plot the calculated kₒᵦₛ values against the inhibitor concentration. Fit this data to the hyperbolic equation: kₒᵦₛ = (kᵢₙₐ꜀ₜ * [I]) / (Kᵢ + [I])

    • This fit yields the maximal inactivation rate (kᵢₙₐ꜀ₜ) and the concentration of inhibitor that gives half-maximal inactivation (Kᵢ). The overall efficiency is often reported as kᵢₙₐ꜀ₜ/Kᵢ.[20]

Phase 3: Structure-Guided Hit-to-Lead Optimization

With a validated, site-specifically characterized covalent fragment, the next phase is to build potency and selectivity.

  • Structural Biology: Obtaining a high-resolution crystal structure or Cryo-EM map of the protein in complex with the 5-Chloropyridine-2-sulfonyl fluoride fragment is paramount. The structure reveals the precise orientation of the fragment and highlights adjacent pockets and potential interactions that can be exploited.

  • Fragment Elaboration: Medicinal chemists use the structural information to design new analogs. "Growth vectors" on the chloropyridine ring can be used to synthesize derivatives that extend into nearby pockets, forming new hydrogen bonds or hydrophobic interactions to improve the initial binding affinity (Kᵢ) and, consequently, the overall potency.[10]

  • The Role of SuFEx Chemistry: Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry reaction that utilizes the -SO₂F group as a reactive hub.[21][22][23] This allows for the rapid, late-stage functionalization of molecules, enabling the creation of diverse analog libraries for Structure-Activity Relationship (SAR) studies with remarkable efficiency.[21][22][24]

Conclusion and Future Perspectives

5-Chloropyridine-2-sulfonyl fluoride represents a valuable entry point into the powerful strategy of covalent fragment-based drug discovery. Its well-defined structure, favorable fragment properties, and versatile sulfonyl fluoride warhead allow researchers to prosecute a wide range of "beyond-cysteine" targets that have historically been challenging for small molecule intervention.[8][14]

The workflow described herein—combining direct MS-based screening, rigorous kinetic and site-of-modification analysis, and structure-guided design—provides a robust framework for success. As synthetic methodologies like SuFEx continue to evolve and our understanding of context-dependent covalent reactivity deepens, the application of privileged reactive fragments like 5-Chloropyridine-2-sulfonyl fluoride will undoubtedly accelerate the discovery of novel therapeutics for a host of intractable diseases.

References

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025, November 19). Massachusetts Biotechnology Council. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024, September 24). ACS Publications. [Link]

  • Covalent inhibitors: a rational approach to drug discovery. (2020, July 2). PMC. [Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. (2018, February 16). Journal of the American Chemical Society. [Link]

  • Covalent Inhibitors: To Infinity and Beyond. (2024, June 24). Journal of Medicinal Chemistry. [Link]

  • The rise of covalent inhibitors in strategic therapeutic design. (2023, October 17). CAS. [Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. (n.d.). PMC. [Link]

  • Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. (2025, September 30). BioDuro. [Link]

  • SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms. (2021, April 2). J&K Scientific LLC. [Link]

  • Covalent Inhibitors in Drug Discovery: Current Applications. (2024, July 25). PRISM BioLab. [Link]

  • Fragment-Based Drug Discovery. (n.d.). Selvita. [Link]

  • Targeted covalent inhibitors. (n.d.). Wikipedia. [Link]

  • Accelerated SuFEx Click Chemistry Used to Rapidly Create Over 150 New Compounds. (2024, April 4). Technology Networks. [Link]

  • Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. (2024, February 29). Department of Chemistry, University of Toronto. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015, March 16). RSC Publishing. [Link]

  • Fragment-Based Drug Discovery. (n.d.). Sygnature Discovery. [Link]

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (2023, May 27). Taylor & Francis Online. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025, May 6). RSC Publishing. [Link]

  • Fragment-Based Drug Discovery (FBDD) Services. (n.d.). Concept Life Sciences. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). RSC Publishing. [Link]

  • A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions. (2025, August 6). ResearchGate. [Link]

  • Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. (n.d.). PMC. [Link]

  • Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. (n.d.). PMC - NIH. [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023, March 29). MDPI. [Link]

  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. (n.d.). PMC. [Link]

  • Fragment-Based Drug Discovery. (n.d.). Cambridge Healthtech Institute. [Link]

  • Fragment-Based Drug Discovery: Small Fragments, Big Impact - Success Stories of Approved Oncology Therapeutics. (2025, August 6). ResearchGate. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (n.d.). RSC Publishing. [Link]

Sources

Foundational

Technical Guide: Metabolic Stability of 5-Chloropyridine-2-sulfonyl Fluoride Derivatives

The following technical guide details the metabolic stability profile, assessment protocols, and optimization strategies for 5-Chloropyridine-2-sulfonyl fluoride derivatives, designed for researchers in chemical biology...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic stability profile, assessment protocols, and optimization strategies for 5-Chloropyridine-2-sulfonyl fluoride derivatives, designed for researchers in chemical biology and medicinal chemistry.

Executive Summary

5-Chloropyridine-2-sulfonyl fluoride (5-Cl-Py-SO2F) represents a class of highly reactive electrophiles used primarily in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1] Unlike latent sulfonyl fluorides used in covalent drug discovery (which require specific protein microenvironments to react), the pyridine-2-sulfonyl fluoride scaffold acts as a "privileged" warhead.[1] Its high reactivity is driven by the electron-deficient pyridine ring, further activated by the 5-chloro substituent.[1]

While this reactivity makes it an excellent probe for chemoproteomics (targeting Tyr, Lys, and Ser residues), it presents significant challenges for metabolic stability. This guide analyzes the degradation pathways of 5-Cl-Py-SO2F in biological systems and provides validated protocols for assessing its stability in plasma and microsomes.[1]

Chemical Biology Context & Physicochemical Properties[2][3][4][5][6]

The Warhead Architecture

The metabolic fate of 5-Cl-Py-SO2F is dictated by its electronic structure.[1] The sulfonyl fluoride group (


) is a pseudo-halide electrophile.[1]
  • Pyridine Nitrogen (N1): Withdraws electron density, increasing the electrophilicity of the sulfur center at C2.

  • 5-Chloro Substituent: An electron-withdrawing group (EWG) via induction (

    
    ), which destabilizes the S-F bond relative to unsubstituted analogs, making it more susceptible to nucleophilic attack (hydrolysis and protein binding).[1]
    
  • Sulfonyl Fluoride (SVI): The reaction center.[1][2] It is generally stable to oxidation but susceptible to nucleophilic substitution.[1]

Mechanism of Instability

In biological media, 5-Cl-Py-SO2F undergoes two primary modes of clearance:[1]

  • Hydrolysis (Chemical & Enzymatic): Conversion to the metabolically inert 5-chloropyridine-2-sulfonic acid.[1]

  • Covalent Sequestration: Irreversible binding to abundant plasma proteins (e.g., Albumin) or intracellular nucleophiles (Glutathione).[1]

MetabolicPathways Figure 1: Primary Metabolic Degradation Pathways of 5-Chloropyridine-2-sulfonyl Fluoride Parent 5-Cl-Py-2-SO2F (Parent) Sulfonic 5-Cl-Py-2-Sulfonic Acid (Hydrolysis Product) Parent->Sulfonic Hydrolysis (Dominant) Adduct Protein-SuFEx Adduct (Covalent Complex) Parent->Adduct SuFEx Ligation GSH_Conj GSH Conjugate (Thiosulfonate/Desulfonylation) Parent->GSH_Conj Nucleophilic Attack Water H2O / Esterases Water->Sulfonic Protein Plasma Proteins (Albumin-Tyr/Lys) Protein->Adduct GSH Glutathione (GSH) (GST Catalysis) GSH->GSH_Conj

[1]

Experimental Protocols for Stability Assessment

To accurately determine the metabolic stability of these highly reactive compounds, standard ADME protocols must be modified. Standard quenching (methanol/acetonitrile) is often insufficient to stop the reaction of the remaining sulfonyl fluoride during analysis.

Protocol A: Plasma Stability Assay (Modified for SuFEx)

Objective: Determine the half-life (


) in human/rat plasma, distinguishing between enzymatic hydrolysis and protein binding.

Reagents:

  • Pooled Plasma (Human/Rat/Mouse), pH 7.4.

  • Inhibitor Cocktail: Bis-p-nitrophenyl phosphate (BNPP) (Esterase inhibitor) – Optional to distinguish chemical vs. enzymatic hydrolysis.[1]

  • Internal Standard (IS): Tolbutamide or a stable sulfonamide analog.[1]

  • Quench Solution: Acetonitrile containing 1% Formic Acid (Acidification stabilizes the S-F bond against further hydrolysis).

Workflow:

  • Preparation: Pre-incubate plasma (980 µL) at 37°C for 10 minutes.

  • Spike: Add 20 µL of 5-Cl-Py-SO2F (10 mM in DMSO) to achieve final conc. of 200 µM. (Note: Higher conc. used here to detect metabolites; for clearance, use 1-10 µM).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching (Critical): Immediately transfer aliquot into 200 µL of acidified acetonitrile (1% FA) containing IS. Vortex vigorously for 30s.

  • Centrifugation: 4,000 rpm for 20 min at 4°C to precipitate proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (Reverse phase, C18). Monitor Parent [M+H]+ and Sulfonic Acid metabolite [M-H]-.[1]

Data Analysis: Calculate % Remaining (


) relative to 

.


[1]
Protocol B: Glutathione (GSH) Trapping Assay

Objective: Assess susceptibility to nucleophilic attack by intracellular thiols (a proxy for toxicity and off-target reactivity).[1]

Workflow:

  • Buffer: Phosphate buffer (100 mM, pH 7.4).

  • Incubation: Mix 5-Cl-Py-SO2F (10 µM) with excess GSH (5 mM) at 37°C.

  • Control: Compound without GSH (to measure background hydrolysis).

  • Analysis: Monitor disappearance of parent and appearance of GSH adducts (+305 Da or similar shifts depending on fragmentation).

Quantitative Data Interpretation

The following table summarizes typical stability ranges for pyridine-sulfonyl fluorides compared to reference warheads.

Compound ClassPlasma

(Human)
Buffer Stability (pH 7.[1]4)Dominant Clearance Mechanism
5-Cl-Py-2-SO2F < 15 min Moderate (hours) Protein Binding > Hydrolysis
Phenyl-SO2F (Unsubst.)2 - 4 hoursHigh (>24 hours)Slow Hydrolysis
2,6-Dimethyl-Ph-SO2F> 24 hoursVery HighMetabolically Stable (Steric Shield)
Fluorosulfate (Ar-OSO2F)> 24 hoursVery HighStable (Requires activation)

Key Insight: The 5-Cl-Py-2-SO2F scaffold is kinetically unstable in plasma.[1] The pyridine nitrogen activates the sulfonyl fluoride for rapid reaction with plasma albumin (Tyr411) and water. This makes it suitable as a probe or labeling reagent, but poor as a systemic drug unless further optimized.[1]

Optimization Strategies

To improve the metabolic stability of the 5-Chloropyridine-2-sulfonyl fluoride scaffold while retaining reactivity, consider the following structural modifications:

Steric Shielding (The "Gold Standard")

Introducing substituents at the 3-position (ortho to the sulfonyl group) provides steric hindrance that blocks hydrolysis by water and non-specific esterases, while still allowing reaction with the specific target residue in the binding pocket.

  • Strategy: Replace 5-Cl with 3-Methyl-5-Chloro or 3-Fluoro substitution.[1]

Electronic Tuning
  • Problem: The Pyridine N and 5-Cl are both electron-withdrawing.

  • Solution: Introduce an electron-donating group (EDG) at the 4- or 6-position (e.g., -OMe, -Me) to reduce the electrophilicity of the sulfur center.[1]

OptimizationWorkflow Figure 2: Medicinal Chemistry Optimization Workflow for Sulfonyl Fluorides Start Start: 5-Cl-Py-2-SO2F (High Clearance) Step1 Assess Plasma t1/2 Start->Step1 Decision t1/2 < 30 min? Step1->Decision Strat1 Strategy 1: Steric Shielding Add 3-Methyl or 3-Fluoro Decision->Strat1 Yes Strat2 Strategy 2: Electronic Tuning Add 4-Methoxy (EDG) Decision->Strat2 Yes Result Result: Improved Stability (Retained Target Potency) Strat1->Result Strat2->Result

References

  • Jones, L. H. (2023).[1] An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics. Link[2]

  • Sharpless, K. B., et al. (2014).[3] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

  • Zhu, Q., et al. (2018).[4] SuFEx-enabled, agnostic discovery of covalent inhibitors of human proteins. Journal of the American Chemical Society.[4] Link[4]

  • Trombley, T., & Altman, R. (2026).[5] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[1][5] Link

Sources

Exploratory

5-Chloropyridine-2-sulfonyl fluoride as a covalent warhead in medicinal chemistry

Executive Summary 5-Chloropyridine-2-sulfonyl fluoride (5-Cl-Py-SO₂F) represents a sophisticated evolution in the design of targeted covalent inhibitors (TCIs). While traditional sulfonyl fluorides (e.g., phenyl sulfonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloropyridine-2-sulfonyl fluoride (5-Cl-Py-SO₂F) represents a sophisticated evolution in the design of targeted covalent inhibitors (TCIs). While traditional sulfonyl fluorides (e.g., phenyl sulfonyl fluoride) have established the utility of Sulfur-Fluoride Exchange (SuFEx) chemistry, the incorporation of a pyridine core with a 5-chloro substituent introduces a distinct electronic and steric profile. This guide analyzes the mechanistic advantages of this scaffold, detailing its enhanced electrophilicity driven by the inductive effect of the pyridine nitrogen, its "context-dependent" selectivity for Tyrosine and Lysine residues, and its application in chemoproteomic profiling.

Part 1: Mechanistic Basis & Warhead Design

The SuFEx Paradigm

Sulfonyl fluorides are unique among electrophiles because they possess a high barrier to unassisted hydrolysis (kinetic stability) while maintaining high reactivity toward nucleophiles within the structured environment of a protein binding pocket. This thermodynamic stability allows them to circulate in biological systems without non-specific degradation, a property termed "privileged reactivity" [1].

Electronic Tuning: The Heteroaryl Advantage

The reactivity of the sulfonyl fluoride warhead is tunable via the electronic properties of the aryl ring.

  • Pyridine-2-positioning: Placing the sulfonyl group at the C2 position of a pyridine ring significantly increases the electrophilicity of the sulfur atom compared to a benzene ring. The adjacent nitrogen atom exerts a strong electron-withdrawing inductive effect (-I), destabilizing the S-F bond and raising the energy of the ground state, thereby lowering the activation energy for nucleophilic attack [2].

  • 5-Chloro Substituent: The addition of a chlorine atom at the C5 position serves two critical functions:

    • Electronic Activation: Chlorine provides further electron withdrawal (inductive), enhancing the electrophilicity of the sulfur center beyond that of the unsubstituted pyridine-2-sulfonyl fluoride.

    • Lipophilic Contact: The 5-position is often solvent-exposed or buried in hydrophobic pockets. The chloro-group increases logP, potentially improving membrane permeability and providing a handle for hydrophobic interactions within the active site.

Selectivity Profile

Unlike acrylamides (which target Cysteine) or epoxides, 5-Cl-Py-SO₂F exhibits residue-agnostic but context-specific reactivity . It primarily targets:

  • Tyrosine (Tyr): Via phenol activation, often assisted by a neighboring basic residue.

  • Lysine (Lys): Epsilon-amino groups in specific pKa-perturbed environments.

  • Histidine (His) & Serine (Ser): Less common but possible in catalytic triads.

Part 2: Experimental Workflows

Synthesis of 5-Chloropyridine-2-sulfonyl Fluoride

Note: This protocol describes the conversion from the corresponding thiol, a standard and robust pathway for heteroaryl sulfonyl fluorides.

Reagents:

  • 5-Chloro-2-mercaptopyridine (Starting Material)

  • Acetonitrile (MeCN)

  • Water

  • Potassium Bifluoride (KHF₂)

  • Trichloroisocyanuric Acid (TCCA) or Bleach (NaOCl)

Protocol:

  • Oxidative Chlorination (In Situ):

    • Dissolve 5-chloro-2-mercaptopyridine (1.0 equiv) in MeCN/H₂O (10:1 v/v) at 0 °C.

    • Add TCCA (0.35 equiv) or NaOCl dropwise to generate the sulfonyl chloride intermediate in situ.

    • Checkpoint: Monitor by TLC for disappearance of thiol. The sulfonyl chloride is unstable; proceed immediately.

  • Fluoride Exchange:

    • Add saturated aqueous KHF₂ (2.5 equiv) directly to the reaction mixture.

    • Stir vigorously at Room Temperature (RT) for 2–4 hours.

    • Mechanism: The bifluoride anion (HF₂⁻) acts as a potent nucleophile, displacing the chloride. The thermodynamic bond strength of S-F (approx. 80 kcal/mol) drives the reaction to completion.

  • Workup:

    • Dilute with EtOAc and wash with water and brine.

    • Dry over anhydrous MgSO₄ and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc). 5-Cl-Py-SO₂F is typically a stable solid or oil.

Chemoproteomic Profiling (Labeling Assay)

To validate the warhead's selectivity, a "probe" version (linked to an alkyne handle) is typically used.[1]

Step-by-Step Labeling Protocol:

  • Lysate Preparation: Prepare proteome lysate (e.g., HEK293T) at 1 mg/mL in PBS (pH 7.4).

  • Probe Incubation:

    • Add 5-Cl-Py-SO₂F probe (1–10 µM final concentration).

    • Incubate at 37 °C for 1 hour.

  • Click Chemistry (CuAAC):

    • Add reporter mix: Rhodamine-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), CuSO₄ (1 mM).

    • Incubate for 1 hour at RT.

  • Analysis:

    • Gel-based: SDS-PAGE followed by in-gel fluorescence scanning.

    • MS-based: Streptavidin enrichment (if using Biotin-Azide), trypsin digestion, and LC-MS/MS analysis to identify modified peptides (mass shift: +195.6 Da for the intact sulfonyl fluoride addition, or specific fragment depending on leaving group dynamics).

Part 3: Visualization & Data

Mechanism of Action (SuFEx)

The following diagram illustrates the nucleophilic attack on the sulfur center. The pyridine nitrogen activates the sulfur, facilitating the departure of the fluoride ion.

SuFEx_Mechanism cluster_activation Activation Factors Protein Protein Nucleophile (Tyr-OH / Lys-NH2) TS Transition State (Pentacoordinate Sulfur) Protein->TS Nucleophilic Attack Warhead 5-Cl-Py-SO2F (Warhead) Warhead->TS Electrophilic Capture Product Covalent Adduct (Protein-SO2-Py-Cl) TS->Product SuFEx Leaving Fluoride Ion (F-) TS->Leaving Elimination PyN Pyridine N: Inductive Activation PyN->Warhead Cl 5-Cl: Electronic Tuning

Caption: SuFEx reaction pathway showing the activation of the sulfonyl fluoride by the pyridine core and subsequent covalent labeling of protein nucleophiles.

Comparative Reactivity Data

The table below summarizes the theoretical reactivity and stability profiles of common sulfonyl fluoride warheads.

Warhead TypeElectrophilicityAqueous StabilityPrimary Residue Targets
Phenyl-SO₂F ModerateHigh (>24h at pH 7.4)Tyr, Lys (slow)
Pyridine-2-SO₂F HighModerate (~12h at pH 7.4)Tyr, Lys, Ser
5-Cl-Pyridine-2-SO₂F Very High Moderate-Low Tyr, Lys (Rapid), His
Alkyl-SO₂F LowVery HighSer (Catalytic only)

Part 4: References

  • Narayanan, A., & Jones, L. H. (2015).[2] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.[2]

  • Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3] Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Mortenson, P. N., et al. (2018). The development of 2-pyridinesulfonyl fluoride (PyFluor) as a deoxyfluorination reagent. Organic Letters, 20(5), 1341–1344.

  • Hahm, H. S., et al. (2020). Global targeting of functional tyrosines using sulfur triazole exchange chemistry. Nature Chemical Biology, 16, 150–159.

  • Baranczak, A., et al. (2017). A library of sulfonyl fluorides for the discovery of covalent probes. Bioorganic & Medicinal Chemistry Letters, 27(3), 464-469.

Sources

Foundational

Solubility Profile and Solvent Selection Guide: 5-Chloropyridine-2-sulfonyl Fluoride

[1] Executive Summary 5-Chloropyridine-2-sulfonyl fluoride (5-Cl-Py-2-SO2F) is a specialized heterocyclic building block, primarily utilized as a reagent in Sulfur-Fluoride Exchange (SuFEx) click chemistry.[1] Its utilit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-Chloropyridine-2-sulfonyl fluoride (5-Cl-Py-2-SO2F) is a specialized heterocyclic building block, primarily utilized as a reagent in Sulfur-Fluoride Exchange (SuFEx) click chemistry.[1] Its utility stems from the unique stability-reactivity paradox of the sulfonyl fluoride motif: it is remarkably resistant to reduction and thermolysis compared to sulfonyl chlorides, yet exhibits latent reactivity toward nucleophiles (e.g., phenols, amines) under specific activation.

This guide provides a technical analysis of its solubility profile to support process development, purification, and reaction optimization. As empirical solubility data for this specific intermediate is often proprietary or sparse in open literature, this document prioritizes predictive profiling and self-validating experimental protocols .[1]

Physicochemical Characterization & Predictive Profiling

To understand the solubility behavior of 5-Cl-Py-2-SO2F, we must analyze its structural electronic distribution.[1]

Structural Analysis
  • Scaffold: Electron-deficient pyridine ring.[1]

  • Substituents:

    • C-5 Chlorine: Increases lipophilicity (LogP) and reduces the basicity of the pyridine nitrogen.

    • C-2 Sulfonyl Fluoride (-SO2F): A highly polar but non-ionizable group.[1] Unlike sulfonyl chlorides, the S-F bond is shorter and stronger (homolytic bond dissociation energy ~90 kcal/mol), reducing susceptibility to spontaneous hydrolysis.

Theoretical Solubility Parameters

Using Group Contribution Methods (Van Krevelen and Hoftizer), we can estimate the Hansen Solubility Parameters (HSP) to predict solvent compatibility.

ParameterEstimated ValueImplication
LogP (Octanol/Water) ~1.9 - 2.1Moderately lipophilic.[1] Poor water solubility; good solubility in organic solvents.

(Dispersion)
HighRequires solvents with decent dispersion forces (e.g., Chlorinated solvents).

(Polarity)
Moderate-HighThe sulfonyl dipole requires polar solvents for stabilization.[1]

(H-Bonding)
LowThe molecule acts as a weak H-bond acceptor (via N and O) but has no donor sites.[1]

Solvent Compatibility Profile

Based on the "Like Dissolves Like" principle and SuFEx operational requirements, the solvents are categorized below.

Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions (>100 mM) or running SuFEx reactions.

  • Acetonitrile (MeCN): The Gold Standard. Excellent solubility due to dipole matching. It is the preferred solvent for SuFEx because it supports the solubility of fluoride activators (e.g., DBU, BTMG) without interfering with the reaction.

  • Dichloromethane (DCM): High solubility driven by dispersion forces. Ideal for extraction and transport, though less ideal for high-temperature SuFEx due to low boiling point.[1]

  • DMF / DMSO: Universal solvents for this class. Essential for biological assays or when inorganic fluoride sources (e.g., KF) are used, but difficult to remove during workup.

Secondary Solvents (Moderate/Conditional)
  • Ethyl Acetate (EtOAc): Moderate solubility.[1] Good for liquid-liquid extraction (workup) but may not achieve high concentrations for stock solutions.[1]

  • Tetrahydrofuran (THF): Good solubility, but requires care; commercial THF often contains peroxides or stabilizers that might interact with sensitive catalysts.

Incompatible / Poor Solvents[1]
  • Water: Practically insoluble. While the -SO2F group is stable to hydrolysis at neutral pH, the lipophilic pyridine ring drives phase separation.

  • Hexanes/Heptane: Insoluble. Useful only as an antisolvent to precipitate the product during purification.

  • Alcohols (MeOH, EtOH): CAUTION. While soluble, primary alcohols are nucleophiles. In the presence of a base (often used in SuFEx), trans-sulfonylation (formation of sulfonate esters) can occur, degrading the reagent.

Experimental Protocol: Solubility Determination

Since batch-to-batch purity affects saturation limits, rely on this self-validating protocol rather than static literature values.

Method A: Gravimetric Saturation (High Throughput)

Use this for quick "Go/No-Go" solvent screening.[1]

  • Preparation: Weigh 50 mg of 5-Cl-Py-2-SO2F into a 2 mL chemically resistant vial (glass/polypropylene).

  • Addition: Add the target solvent in 100 µL increments.

  • Agitation: Vortex for 30 seconds, then sonicate for 5 minutes at ambient temperature (25°C).

  • Observation:

    • Clear Solution: Soluble.[2][3][4][5] Add more solid if saturation limit is needed.

    • Turbid/Solid Remains: Reached saturation.

  • Validation: Filter the supernatant through a 0.22 µm PTFE filter. Evaporate a known volume (e.g., 500 µL) to dryness and weigh the residue to calculate mg/mL.

Method B: HPLC-UV Quantitative Profiling (Precision)

Use this for GLP/GMP studies or when stability is .[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.

  • Detection: UV at 254 nm (Pyridine absorption).

  • Procedure:

    • Prepare a saturated solution as in Method A.

    • Filter and dilute 1:100 with MeCN.

    • Inject against a standard curve (0.1 – 1.0 mg/mL).

    • CRITICAL: Check for extra peaks. If a peak appears at a different Retention Time (RT) than the standard, the solvent has reacted with the sulfonyl fluoride (solvolysis).

Workflow Visualization

The following diagram outlines the decision process for solubility determination.

SolubilityWorkflow Start Start: 5-Cl-Py-2-SO2F Sample SolventAdd Add Solvent (100 µL increments) Start->SolventAdd Agitate Vortex & Sonicate (5 min) SolventAdd->Agitate Check Visual Inspection Agitate->Check Clear Clear Solution Check->Clear Dissolved Turbid Undissolved Solid Check->Turbid Saturated MoreSolid Add more Solid (Saturation Test) Clear->MoreSolid Filter Filter Supernatant (0.22 µm PTFE) Turbid->Filter MoreSolid->Agitate Analysis Select Analysis Method Filter->Analysis Gravimetric Gravimetric: Evaporate & Weigh Analysis->Gravimetric Quick Screen HPLC HPLC: Quantify & Check Stability Analysis->HPLC Precision/Stability

Figure 1: Step-by-step workflow for determining the solubility limit and stability of sulfonyl fluorides.

Stability Considerations in Solution

Solubility is irrelevant if the compound degrades. Sulfonyl fluorides possess a "latent" reactivity.

Hydrolytic Stability
  • Neutral pH (Water/MeCN mixtures): High stability. The S-F bond resists hydrolysis significantly better than S-Cl.[1]

  • Basic pH (pH > 9): Risk of hydrolysis to the sulfonate (R-SO3-).[1] Avoid storing in basic buffers.

Solvolysis in Protic Solvents

While 5-Cl-Py-2-SO2F dissolves in Methanol (MeOH), it is not recommended for storage.[1]

  • Mechanism: Nucleophilic attack by MeOH at the sulfur center, displacing Fluoride.

  • Catalysis: This is slow in pure alcohol but accelerates rapidly if trace base (e.g., Triethylamine) is present.

  • Recommendation: Always prepare stock solutions in anhydrous MeCN or DMSO .

Application Context: Solvent Selection Guide

Select the solvent based on the specific stage of your workflow.

OperationRecommended SolventRationale
SuFEx Reaction MeCN or DCM Inert to S-F bond; solubilizes organic bases (DBU) and silyl ether activators.[1]
Biphasic Synthesis MeCN / Water (1:1) Used when synthesizing the reagent from sulfonyl chloride + KF. The biphasic system keeps the inorganic fluoride soluble while protecting the product.
LC-MS Analysis MeCN / H2O + Formic Acid Acidic mobile phases prevent hydrolysis on the column.[1]
NMR Spectroscopy CDCl3 or DMSO-d6 CDCl3 is preferred for ease of recovery; DMSO-d6 for resolving exchangeable protons in complex mixtures.[1]
Solvent Decision Tree for SuFEx

SolventSelection Goal Objective Reaction Perform SuFEx Reaction Goal->Reaction Analysis Analytical (LCMS/NMR) Goal->Analysis Storage Long-term Storage Goal->Storage React_Type Reagents Used? Reaction->React_Type Solv_Acid MeCN + 0.1% Formic Acid Analysis->Solv_Acid Solv_MeCN Use MeCN (Anhydrous) Storage->Solv_MeCN Inorganic Inorganic Salts (KF, CsF) React_Type->Inorganic Salt based Organic Organic Base (DBU, BTMG) React_Type->Organic Base based Solv_DMSO Use DMSO or DMF Inorganic->Solv_DMSO Organic->Solv_MeCN

Figure 2: Decision tree for selecting the optimal solvent based on experimental intent.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Standard reference for HSP prediction logic).
  • NIST Chemistry WebBook. "5-Chloropyridine-2-sulfonyl fluoride."[1] (General physicochemical data verification).

  • Sharpless, K. B., et al. (2014). "SuFEx Click Chemistry for the Synthesis of Sulfonyl Fluorides.

Sources

Exploratory

Literature review of 5-Chloropyridine-2-sulfonyl fluoride in proteome profiling

The following technical guide details the application of 5-Chloropyridine-2-sulfonyl fluoride (5-Cl-PSF) in proteome profiling. This guide is structured for researchers in chemical biology and drug discovery, focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of 5-Chloropyridine-2-sulfonyl fluoride (5-Cl-PSF) in proteome profiling. This guide is structured for researchers in chemical biology and drug discovery, focusing on the mechanistic basis, experimental workflows, and data interpretation of this specific SuFEx (Sulfur-Fluoride Exchange) enabled covalent fragment.

Executive Summary & Chemical Basis

5-Chloropyridine-2-sulfonyl fluoride (5-Cl-PSF) represents a distinct class of "scout fragments" used in chemoproteomics to map ligandable pockets across the proteome. Unlike broad-spectrum activity-based probes (which often carry a biotin or alkyne handle), 5-Cl-PSF is typically utilized as a reactive fragment in competitive Activity-Based Protein Profiling (ABPP) or direct covalent fragment screening.

Its core utility lies in the SuFEx chemistry (Sulfur-Fluoride Exchange), a "click" reaction reintroduced by the Sharpless and Jones labs. The sulfonyl fluoride (-SO₂F) warhead is relatively inert to hydrolysis but reacts specifically with nucleophilic amino acid side chains (Tyrosine, Lysine, Histidine, Serine) within protein binding pockets, driven by the local protein microenvironment.

Chemical Properties & Reactivity[1]
  • Warhead: Sulfonyl Fluoride (SuFEx).

  • Scaffold: Pyridine ring. The nitrogen at the 2-position (ortho to the sulfonyl group) exerts a strong electron-withdrawing inductive effect, significantly enhancing the electrophilicity of the sulfur center compared to standard benzene-sulfonyl fluorides.

  • Substituent (5-Chloro): The chlorine atom at the 5-position increases lipophilicity (LogP), improving cell permeability and potentially facilitating hydrophobic interactions within cryptic pockets.

  • Target Residues: primarily Tyrosine (Tyr) and Lysine (Lys) , with context-dependent reactivity toward Histidine (His) and Serine (Ser).

Mechanistic Principles

The labeling of proteins by 5-Cl-PSF follows a nucleophilic substitution mechanism at the sulfur(VI) center, resulting in the ejection of a fluoride ion and the formation of a stable sulfonyl-protein adduct.

Reaction Mechanism
  • Recognition: The 5-chloropyridine scaffold binds reversibly to a protein pocket.

  • Activation: A nearby basic residue (or the protein environment) deprotonates the target nucleophile (e.g., Tyr-OH to Tyr-O⁻).

  • Conjugation: The nucleophile attacks the sulfur, displacing fluoride.

  • Result: A covalent sulfonyl-protein adduct (+175.95 Da mass shift).

SuFEx_Mechanism Probe 5-Cl-PSF (Electrophile) Complex Reversible Encounter Complex Probe->Complex Binding Protein Protein Pocket (Tyr-OH / Lys-NH2) Protein->Complex TS Transition State (Fluoride Elimination) Complex->TS Nucleophilic Attack Adduct Covalent Adduct (Sulfonyl-Protein) TS->Adduct SuFEx Fluoride Fluoride Ion (Leaving Group) TS->Fluoride

Figure 1: Mechanistic pathway of 5-Cl-PSF covalent labeling via Sulfur-Fluoride Exchange (SuFEx).

Experimental Workflows

Since 5-Cl-PSF lacks a bioorthogonal handle (alkyne/azide) for enrichment, it is best employed in Competitive ABPP or Direct "Mass-Shift" Mapping .

Workflow A: Competitive ABPP (Gold Standard)

In this format, 5-Cl-PSF competes against a broad-spectrum "scout probe" (e.g., a Desthiobiotin-Sulfonyl Fluoride or Alkyne-Sulfonyl Fluoride). Targets bound by 5-Cl-PSF will show reduced labeling by the scout probe.

Protocol: Competitive Screening in Cell Lysates

Reagents:

  • Cell Lysate (1-2 mg/mL protein concentration).

  • 5-Cl-PSF (Stock: 50 mM in DMSO).

  • Broad-spectrum Scout Probe (e.g., SF-Alkyne, 1 µM final).

  • Click Chemistry Reagents (CuSO₄, TCEP, TBTA, Biotin-Azide).

Step-by-Step:

  • Lysate Preparation: Dilute cell lysate to 1.5 mg/mL in PBS (pH 7.4).

  • Fragment Incubation: Aliquot lysate into two groups:

    • Treatment: Add 5-Cl-PSF (50–100 µM final).

    • Control: Add DMSO vehicle.

    • Incubate: 1–3 hours at 25°C or 37°C with gentle rotation.

  • Scout Probe Labeling: Add the Broad-spectrum Scout Probe (1 µM) to both groups. Incubate for 1 hour.

  • Click Chemistry: React samples with Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM) for 1 hour.

  • Precipitation: Precipitate proteins with cold methanol/chloroform to remove excess reagents.

  • Enrichment: Resuspend pellets, bind to Streptavidin-agarose beads, wash stringently (1% SDS, 6M Urea).

  • On-Bead Digestion: Digest with Trypsin (overnight, 37°C).

  • LC-MS/MS: Analyze peptides. Targets of 5-Cl-PSF are identified by SILAC ratios or Label-Free Quantification (LFQ) showing signal loss in the treated sample vs. control.

Workflow B: Direct Mass-Shift Mapping (Site Identification)

To identify the exact residue modified by 5-Cl-PSF, use high-resolution LC-MS/MS on purified proteins or deeply fractionated lysates without enrichment.

Key Parameter: The Mass Shift When searching MS data, add a variable modification for the 5-Chloropyridine-2-sulfonyl moiety.

  • Composition Added: C₅H₃ClNO₂S[1]

  • Monoisotopic Mass Shift: +175.9549 Da (Calculated as Probe MW [195.6] - Fluoride [19.0]).

  • Target Residues: Tyr (Y), Lys (K), His (H), Ser (S).

Data Analysis & Interpretation

Quantitative Tables: Expected Outcomes
Experiment TypeReadout5-Cl-PSF "Hit" DefinitionInterpretation
Competitive ABPP TMT / SILAC RatioRatio (Treated/Control) < 0.55-Cl-PSF occupies the pocket, blocking the scout probe.
Direct Mapping MS2 SpectraMass shift +175.95 Da on Y/KDirect evidence of covalent modification at specific site.
Selectivity Residue CountHigh % of Tyr vs. LysPyridine-SFs often favor Tyr in non-polar pockets.
Visualizing the Workflow

The following diagram illustrates the competitive screening process, which is the most robust method for profiling fragments like 5-Cl-PSF.

Competitive_ABPP cluster_0 Sample Preparation cluster_1 Competition Phase cluster_2 Readout Lysate Proteome Lysate Split Split Samples Lysate->Split Control Control (DMSO) Split->Control Treated Treated (5-Cl-PSF) Split->Treated Scout Add Broad Scout Probe (SF-Alkyne) Control->Scout Treated->Scout Click Click Chemistry (Biotin-Azide) Scout->Click Enrich Streptavidin Enrichment & Tryptic Digestion Click->Enrich MS LC-MS/MS Analysis (Quantify Signal Loss) Enrich->MS

Figure 2: Competitive ABPP workflow for validating 5-Cl-PSF targets. Signal loss in the 'Treated' arm indicates target engagement.

Critical Technical Considerations

Stability vs. Reactivity

Pyridine-2-sulfonyl fluorides are highly reactive.

  • Storage: Store solid neat at -20°C. Make DMSO stocks immediately before use.

  • Buffer Compatibility: Avoid buffers with primary amines (Tris, Glycine) if performing lysine-labeling experiments, as they can quench the probe. Use PBS or HEPES (pH 7.4).

False Positives

Sulfonyl fluorides are generally specific, but high concentrations (>500 µM) can lead to non-specific labeling of surface lysines.

  • Validation: Always validate "hits" by performing a dose-response experiment (e.g., 10, 50, 100 µM) to ensure the competition ratio is dose-dependent.

Structural Insights

If a crystal structure is available for a hit protein, map the labeled residue. 5-Cl-PSF prefers:

  • Tyrosines near positively charged residues (lowering pKa of the phenol).

  • Lysines in hydrophobic pockets (where the pKa is lowered).

  • The 5-Chloro group often occupies a hydrophobic sub-pocket, providing binding energy that drives the specific labeling over random surface labeling.

References

  • Jones, L. H. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Chemical Biology. Link

  • Narayanan, A., & Jones, L. H. (2015).[2] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link

  • Hamarneh, J., et al. (2019). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling. Cell Chemical Biology. Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. Link

Sources

Protocols & Analytical Methods

Method

Standard protocol for reacting 5-Chloropyridine-2-sulfonyl fluoride with amines

An Application Guide to the Synthesis of 5-Chloropyridine-2-Sulfonamides via Sulfonyl Fluoride Chemistry Abstract This comprehensive guide details the standard protocols for the reaction of 5-Chloropyridine-2-sulfonyl fl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 5-Chloropyridine-2-Sulfonamides via Sulfonyl Fluoride Chemistry

Abstract

This comprehensive guide details the standard protocols for the reaction of 5-Chloropyridine-2-sulfonyl fluoride with a variety of primary and secondary amines to yield the corresponding sulfonamides. The sulfonamide functional group is a privileged structural motif in the pharmaceutical and agrochemical industries.[1] This document provides an in-depth exploration of the underlying chemical principles, modern catalytic methods, detailed step-by-step protocols, and critical insights for researchers, scientists, and drug development professionals. We will focus on the advantages of using sulfonyl fluorides over traditional sulfonyl chlorides and detail robust methods for their activation and coupling.

Introduction: The Strategic Advantage of Sulfonyl Fluorides

The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry. Traditionally, this has been accomplished through the reaction of highly reactive sulfonyl chlorides with amines. However, this approach is fraught with challenges; the high reactivity of sulfonyl chlorides can lead to poor selectivity, unwanted side reactions, and instability during storage.[2]

Sulfonyl fluorides have emerged as superior alternatives due to their remarkable balance of stability and latent reactivity.[2][3] They are generally stable to storage, chromatography, and a wide range of reaction conditions, making them ideal for late-stage functionalization in complex molecule synthesis.[4] This enhanced stability, however, necessitates specific activation methods to facilitate their reaction with amines. This concept is central to the Sulfur(VI) Fluoride Exchange (SuFEx) class of click chemistry, which leverages the unique S-F bond for creating reliable molecular connections.[5]

The 5-chloropyridine-2-sulfonamide core is of particular interest as it is found in numerous biologically active compounds and clinical candidates, making mastery of its synthesis a critical skill for drug discovery programs.[6][7]

Mechanistic Considerations: Activating the S-F Bond

The inherent stability of the S-F bond means that direct reaction with amines often requires harsh conditions, such as high temperatures or a large excess of the amine nucleophile.[3] Modern synthetic chemistry has overcome this limitation through catalytic activation. Two primary, highly effective strategies are discussed below.

Lewis Acid Catalysis

A robust method for activating sulfonyl fluorides involves the use of a Lewis acid, such as calcium triflimide [Ca(NTf2)2].[2][3] The Lewis acid coordinates to the fluorine and/or oxygen atoms of the sulfonyl fluoride group. This coordination polarizes the S-F bond, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack by the amine. This method is notable for its broad substrate scope, accommodating a wide array of electronically and sterically diverse sulfonyl fluorides and amines.[3][4] In the absence of a catalyst like Ca(NTf2)2, the reaction between many sulfonyl fluorides and amines shows no detectable product formation under moderate conditions.[4]

Nucleophilic Catalysis

An alternative strategy employs a nucleophilic catalyst, such as 1-hydroxybenzotriazole (HOBt), often in the presence of a silicon additive that acts as a fluoride scavenger.[1][8] In this mechanism, the deprotonated HOBt anion first attacks the sulfonyl fluoride, displacing the fluoride ion to form a highly reactive sulfonimidate intermediate. This intermediate is then readily attacked by the amine to furnish the desired sulfonamide and regenerate the HOBt catalyst.[8] This method is particularly efficient for sterically hindered substrates.[1]

G cluster_LA Lewis Acid Catalysis cluster_NC Nucleophilic Catalysis LA_Start Sulfonyl Fluoride + Amine LA_Cat Lewis Acid (e.g., Ca(NTf2)2) Activation LA_Start->LA_Cat LA_Intermediate Polarized S-F Bond (Enhanced Electrophilicity) LA_Cat->LA_Intermediate LA_Attack Nucleophilic Attack by Amine LA_Intermediate->LA_Attack LA_Product Sulfonamide Product LA_Attack->LA_Product NC_Start Sulfonyl Fluoride + Amine NC_Cat Catalyst (e.g., HOBt) + Base NC_Start->NC_Cat NC_Intermediate Reactive Sulfonimidate Intermediate NC_Cat->NC_Intermediate NC_Attack Reaction with Amine NC_Intermediate->NC_Attack NC_Product Sulfonamide Product + Regenerated Catalyst NC_Attack->NC_Product

Caption: Key catalytic pathways for sulfonyl fluoride amidation.

Standard Operating Protocol

This section provides a generalized protocol for the reaction of 5-Chloropyridine-2-sulfonyl fluoride with amines. Specific parameters may require optimization based on the nucleophilicity and steric bulk of the amine.

Safety Precautions
  • 5-Chloropyridine-2-sulfonyl fluoride: May be corrosive and can cause severe skin burns and eye damage.[9] Handle in a well-ventilated fume hood.

  • Amines: Many amines are corrosive, flammable, and/or toxic. Consult the specific Safety Data Sheet (SDS) for each amine used.

  • Solvents: Use anhydrous solvents. Common solvents like DCM and MeCN are hazardous.[10] Avoid inhalation and skin contact.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11] An eyewash station and safety shower should be readily accessible.[12]

Equipment and Reagents
  • Equipment:

    • Oven-dried round-bottom flask or reaction vial with a magnetic stir bar.

    • Septum and needle for inert atmosphere techniques.

    • Standard laboratory glassware for workup and purification.

    • Inert atmosphere line (Nitrogen or Argon).

    • Heating mantle or oil bath with temperature control.

  • Reagents:

    • 5-Chloropyridine-2-sulfonyl fluoride (1.0 equiv).

    • Amine (1.0 - 1.5 equiv).

    • Catalyst/Base system (see table below).

    • Anhydrous solvent (e.g., tert-Amyl alcohol, MeCN, DCM, Dioxane).

General Experimental Workflow

The following diagram outlines the typical workflow for performing the reaction and isolating the product.

Caption: Standard experimental workflow for sulfonamide synthesis.

Reaction Conditions & Parameter Selection

The choice of catalyst, base, and solvent is critical for success and depends heavily on the nature of the amine. The following table provides starting points for optimization.

Amine TypeRecommended MethodCatalyst / BaseSolventTemp (°C)Notes & Justification
Primary/Secondary Aliphatic Amines Lewis Acid CatalysisCa(NTf2)2 (1 equiv), Et3N (1 equiv)t-Amyl Alcohol60 - 80Highly general and effective for a broad range of amines. The base neutralizes the HF by-product.[2][3]
Anilines (Electron-rich) Lewis Acid CatalysisCa(NTf2)2 (1 equiv), Et3N (1 equiv)t-Amyl Alcohol60 - 80Generally good reactivity under Lewis acidic conditions.[4]
Anilines (Electron-poor) Lewis Acid CatalysisCa(NTf2)2 (1 equiv), Et3N (1 equiv)t-Amyl Alcohol80 - 100May require higher temperatures due to lower nucleophilicity. Catalyst is essential.[4]
Sterically Hindered Amines Nucleophilic CatalysisHOBt (0.1 equiv), DIPEA (2 equiv), TMDS (1.5 equiv)MeCN50 - 70HOBt catalysis is particularly effective for challenging, bulky amines where Lewis acids may be less efficient.[1][8]
Weakly Nucleophilic Amines Nucleophilic CatalysisHOBt (0.1 equiv), DBU (2 equiv)MeCN50 - 70A stronger base like DBU can be beneficial for deprotonating the amine and HOBt.[13]

TMDS = 1,1,1,3,3,3-Hexamethyldisilazane, DIPEA = N,N-Diisopropylethylamine, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, MeCN = Acetonitrile.

Detailed Protocol: Lewis Acid-Catalyzed Synthesis

This protocol provides a specific example for the reaction of 5-Chloropyridine-2-sulfonyl fluoride with morpholine using the Ca(NTf2)2 method.

  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-Chloropyridine-2-sulfonyl fluoride (e.g., 211 mg, 1.0 mmol, 1.0 equiv), calcium triflimide (Ca(NTf2)2) (598 mg, 1.0 mmol, 1.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with dry nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Through the septum, add anhydrous tert-amyl alcohol (5.0 mL) via syringe, followed by triethylamine (Et3N) (139 µL, 1.0 mmol, 1.0 equiv) and morpholine (87 µL, 1.0 mmol, 1.0 equiv).

  • Reaction: Place the flask in a pre-heated oil bath at 60 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 5-chloro-2-(morpholinosulfonyl)pyridine.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Insufficient activation.Increase temperature by 10-20 °C. Ensure catalyst is active and reagents are anhydrous. For poor nucleophiles, consider switching to the HOBt/DBU catalytic system.[4][13]
Steric hindrance.Switch to the nucleophilic catalysis (HOBt) method, which is often more effective for bulky substrates.[1]
Multiple Byproducts Reaction temperature too high.Reduce the reaction temperature. Monitor carefully to stop the reaction upon completion.
Non-anhydrous conditions.Ensure all glassware is oven-dried and use anhydrous solvents. Sulfonyl fluoride can hydrolyze under certain conditions.
Difficult Purification Co-elution of product and catalyst.During workup, perform an aqueous wash to remove water-soluble catalysts like Ca(NTf2)2.
Streaking on silica gel.Add 0.5-1% triethylamine to the eluent during column chromatography to suppress the acidity of the silica gel.

Conclusion

The reaction of 5-Chloropyridine-2-sulfonyl fluoride with amines is a powerful and versatile method for synthesizing a key structural motif in modern drug discovery. By moving away from traditional sulfonyl chlorides and embracing the stability and controlled reactivity of sulfonyl fluorides through catalytic SuFEx reactions, chemists can achieve higher yields, cleaner reactions, and greater success in late-stage functionalization. The Lewis acid- and nucleophilic-catalyzed protocols described herein provide robust and reliable starting points for the synthesis of a diverse array of 5-chloropyridine-2-sulfonamides.

References

  • Ball, N. D. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. [Link]

  • Ball Lab. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. BALL LAB. [Link]

  • Chen, K., et al. (2020). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. [Link]

  • Dong, B., et al. (2025). Biomimetic Oxidation of Disulfides for the Synthesis of Sulfonyl Fluorides and Primary Sulfonamides Catalyzed by Copper/Lewis Acid. ACS Publications. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. organic-chemistry.org. [Link]

  • Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • Ball, N. D. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. [Link]

  • Willis, M. C., et al. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science. [Link]

  • National Center for Biotechnology Information. N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide. PubChem. [Link]

  • Pereshivko, O. P., et al. (2025). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. De Gruyter. [Link]

  • Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. sami-publishing.com. [Link]

  • Johnson, J. A., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed. [Link]

  • Google Patents. (1976). Process for preparing 2-amino-5-chloropyridine.
  • Li, S., et al. (2019). Installation of -SO2F groups onto primary amides. PMC. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Innovating with 2-Amino-5-chloropyridine: From Synthesis to Market Impact. linkedin.com. [Link]

  • Zarubaev, V. V., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. [Link]

  • Ball, N. D., et al. (2022). The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. ChemRxiv. [Link]

  • Willis, M. C., et al. (2025). Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. ChemRxiv. [Link]

Sources

Application

Application Notes &amp; Protocols: Covalent Protein Labeling with 5-Chloropyridine-2-sulfonyl Fluoride

Introduction: The Rise of Covalent Probes in Modern Research The study of protein function is central to biology and medicine. While non-covalent interactions are fundamental, the ability to form a stable, covalent bond...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Covalent Probes in Modern Research

The study of protein function is central to biology and medicine. While non-covalent interactions are fundamental, the ability to form a stable, covalent bond between a small molecule and a protein target offers profound advantages. Targeted covalent inhibitors (TCIs) can achieve enhanced potency, prolonged duration of action, and improved selectivity, making them invaluable tools in drug discovery and chemical biology.[1]

Traditionally, covalent drug discovery has focused heavily on the nucleophilic cysteine residue. However, the relative scarcity of cysteine in protein binding sites limits the scope of this approach.[2] This has spurred the development of novel electrophilic "warheads" capable of targeting other nucleophilic amino acids. Among the most promising of these are sulfur(VI) fluoride electrophiles, which leverage Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[3][4] This chemistry, heralded as a next-generation "click chemistry," provides a robust and selective method for connecting molecules in complex biological environments.[5][6]

Aryl sulfonyl fluorides, such as 5-Chloropyridine-2-sulfonyl fluoride, represent a privileged class of SuFEx reagents. They exhibit a unique balance of stability in aqueous media and latent reactivity, which is unleashed within the specific microenvironment of a protein binding pocket.[7][8] This "context-dependent" reactivity allows them to covalently modify a range of amino acid residues, including tyrosine, lysine, serine, histidine, and threonine, thereby dramatically expanding the "ligandable" proteome.[2][9][10]

This guide provides a detailed overview of the principles and protocols for using 5-Chloropyridine-2-sulfonyl fluoride as a tool for the covalent labeling of protein targets. The pyridine scaffold offers a versatile handle for medicinal chemistry efforts, while the chloro-substituent can modulate the electronic properties of the reactive sulfonyl fluoride group.

Mechanism of Action: Context-Dependent SuFEx Chemistry

The covalent labeling reaction proceeds via Sulfur(VI) Fluoride Exchange (SuFEx). The core of this process is a nucleophilic attack on the highly electrophilic sulfur(VI) center of the sulfonyl fluoride by a suitably positioned amino acid side chain on the protein. This forms a stable sulfonate ester (with Tyr, Ser, Thr) or sulfonamide (with Lys, His), displacing the fluoride ion.[6][10]

Unlike more promiscuous electrophiles, the reactivity of sulfonyl fluorides is not intrinsic but is highly dependent on the protein's local environment. The reaction efficiency is governed by a two-step process:

  • Reversible Binding (Kᵢ): The entire probe molecule first docks into a binding pocket on the target protein through non-covalent interactions.

  • Irreversible Covalent Bonding (kᵢₙₐ꜀ₜ): This initial binding event positions the sulfonyl fluoride warhead in close proximity to a nucleophilic residue. The binding pocket's microenvironment, particularly the presence of nearby basic residues (like lysine, arginine, or histidine), can deprotonate the attacking nucleophile (e.g., a tyrosine phenol), significantly enhancing its reactivity and facilitating the attack on the sulfur center.[9][11]

This two-step mechanism, often termed the "sleeping beauty" phenomenon, ensures that the probe remains largely inert in the aqueous milieu until it is "awakened" by the specific topology and chemical nature of the target binding site.[3][5] This confers a high degree of selectivity that is not achievable with constitutively reactive compounds.

Figure 1: Mechanism of covalent labeling of a tyrosine residue. A basic residue in the protein microenvironment facilitates deprotonation of the tyrosine hydroxyl. The resulting tyrosinate anion acts as a potent nucleophile, attacking the electrophilic sulfur of the sulfonyl fluoride to form a stable covalent adduct and release a fluoride ion.

Experimental Design & Key Considerations

A successful covalent labeling experiment relies on a robust design that includes critical controls to ensure data integrity and validate observations.

  • Probe Concentration and Incubation Time: The extent of labeling is dependent on both probe concentration and time. It is crucial to perform titration experiments, varying the concentration of 5-Chloropyridine-2-sulfonyl fluoride (e.g., from 1 µM to 100 µM) and monitoring the reaction over a time course (e.g., 1, 4, 12, 24 hours) to determine optimal conditions.

  • Buffer Choice: Standard biological buffers such as PBS or Tris at pH 7.4–8.0 are generally suitable. Note that sulfonyl fluorides have finite hydrolytic stability, which can be influenced by pH and buffer components.[8]

  • Essential Controls:

    • Vehicle Control: An identical reaction containing only the probe's solvent (typically DMSO) to account for any effects of the solvent on the protein.

    • Denatured Protein Control: The probe is incubated with the heat- or chemically-denatured target protein. A significant reduction in labeling compared to the native protein demonstrates that the covalent modification is dependent on the protein's tertiary structure and a specific binding pocket.[3][4]

    • Competition Control: Pre-incubating the target protein with a known, high-affinity non-covalent ligand for the binding site of interest before adding the sulfonyl fluoride probe. A reduction in labeling indicates that the probe targets the same site.

Experimental Protocols

Protocol 1: General Procedure for Covalent Protein Labeling

This protocol provides a starting point for the covalent labeling of a purified protein with 5-Chloropyridine-2-sulfonyl fluoride.

Materials:

  • Purified target protein in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

  • 5-Chloropyridine-2-sulfonyl fluoride.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Reaction Buffer (e.g., PBS, pH 7.4).

  • SDS-PAGE loading buffer (e.g., 4x Laemmli buffer).

  • Microcentrifuge tubes.

Procedure:

  • Prepare Probe Stock Solution: Prepare a 10 mM stock solution of 5-Chloropyridine-2-sulfonyl fluoride in anhydrous DMSO. Store in small aliquots at -20°C or -80°C, protected from moisture.

  • Set Up Labeling Reactions: In separate microcentrifuge tubes, set up the reactions as described in the table below. The final DMSO concentration should be kept constant across all samples and ideally should not exceed 2% (v/v).

ComponentTest SampleVehicle Control
Reaction BufferX µLX µL
Target Protein (e.g., 1 mg/mL stock)10 µL (for 10 µg)10 µL (for 10 µg)
10 mM Probe Stock (diluted as needed)Y µL (for 1-100 µM final)0 µL
DMSOZ µLY + Z µL
Final Volume e.g., 50 µL e.g., 50 µL
  • Incubate: Gently mix the reactions and incubate at a chosen temperature (e.g., room temperature or 37°C) for a set duration (e.g., 4 hours). Protect from light if the probe is part of a larger, light-sensitive molecule.

  • Quench Reaction: Stop the reaction by adding 1/3 volume of 4x SDS-PAGE loading buffer.

  • Analyze by SDS-PAGE: Boil the samples at 95°C for 5 minutes. Analyze the samples by SDS-PAGE followed by Coomassie staining to confirm that the protein has not precipitated or degraded. Subsequent analysis by mass spectrometry is required to confirm covalent modification.

Protocol 2: Confirmation of Labeling and Site Identification by LC-MS/MS

Mass spectrometry (MS) is the gold standard for confirming covalent modification and identifying the precise amino acid residue that has been labeled.

Principle: The covalent attachment of the 5-chloropyridine-2-sulfonyl moiety results in a specific mass increase on the modified amino acid. By digesting the protein with a protease (e.g., trypsin) and analyzing the resulting peptides by high-resolution LC-MS/MS, the modified peptide can be identified by its unique mass. Fragmentation of this peptide (MS/MS) will then pinpoint the exact site of modification.

Expected Mass Shift: The mass of the added moiety (C₅H₃ClN-SO₂) is +176.61 Da .

Procedure:

  • Run Labeled Sample on SDS-PAGE: Separate the quenched reaction mixture from Protocol 1 on an SDS-PAGE gel.

  • Excise Protein Band: Stain the gel with Coomassie Blue and excise the band corresponding to your target protein.

  • In-Gel Digestion: a. Destain the gel slice with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate. b. Reduce the protein's disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free cysteines with iodoacetamide (IAM). This is a standard proteomics step to improve sequence coverage. c. Dehydrate the gel piece with 100% ACN and dry completely. d. Rehydrate the gel piece in a solution containing trypsin (e.g., 10 ng/µL in 50 mM ammonium bicarbonate) and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel piece using a series of ACN and formic acid washes. Pool the extracts and dry them down in a vacuum centrifuge.

  • LC-MS/MS Analysis: a. Resuspend the dried peptides in a solution of 0.1% formic acid in water. b. Inject the sample into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) coupled to a nano-liquid chromatography (nLC) system. c. Set the data acquisition method to identify peptides and fragment those with a mass addition of +176.61 Da (or its fraction if a neutral loss occurs).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Byonic) to search the acquired MS/MS spectra against the sequence of the target protein. Specify a variable modification of +176.61 Da on tyrosine (Y), lysine (K), serine (S), threonine (T), and histidine (H) residues. The software will identify the modified peptide(s) and provide a confidence score for the site of modification.

Figure 2: A generalized workflow for covalent labeling of a target protein with 5-Chloropyridine-2-sulfonyl fluoride followed by mass spectrometry-based identification of the modification site.

Data Presentation & Interpretation

Quantitative data from labeling experiments should be presented clearly. Mass spectrometry data provides definitive evidence of covalent modification.

Table 1: Hypothetical Mass Spectrometry Results for Labeled Protein XYZ

Identified Peptide Modification Site Mass Shift (Observed) Mass Shift (Expected) Confidence Score
LVVY SATER Tyrosine-125 +176.61 Da +176.61 Da >99%

| AGK PVINR | Lysine-210 | +176.61 Da | +176.61 Da | >95% |

Table 2: Expected Mass Adducts on Nucleophilic Residues

Target Residue Side Chain Formula of Adduct Monoisotopic Mass Adduct
Tyrosine (Y) -O-SO₂-R C₅H₃ClNSO₃ +176.96 Da
Serine (S) -O-SO₂-R C₅H₃ClNSO₃ +176.96 Da
Threonine (T) -O-SO₂-R C₅H₃ClNSO₃ +176.96 Da
Lysine (K) -NH-SO₂-R C₅H₃ClN₂SO₂ +176.98 Da
Histidine (H) -N(im)-SO₂-R C₅H₃ClN₂SO₂ +176.98 Da

(Note: The exact monoisotopic mass is provided for high-resolution MS analysis. The average mass is ~176.61 Da)

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Labeling - The target protein lacks an accessible, reactive nucleophile in a suitable binding pocket.- Probe concentration is too low or incubation time is too short.- The probe has hydrolyzed due to improper storage or harsh buffer conditions.- Confirm protein activity. If possible, use structural data to predict potential binding sites.- Increase probe concentration and/or incubation time.- Use fresh probe stock. Check buffer pH and composition.
High Background or Off-Target Labeling - Probe concentration is too high, leading to non-specific reactions.- The probe is inherently promiscuous.- Decrease probe concentration.- Perform competition experiments to confirm on-target labeling.- Analyze results from the denatured protein control; high labeling suggests promiscuity.
Probe Precipitation - The probe has low aqueous solubility.- Ensure the final DMSO concentration is sufficient to maintain solubility but low enough not to affect the protein (typically <2%).- Centrifuge the sample before analysis to remove any precipitate.

Safety and Handling

5-Chloropyridine-2-sulfonyl fluoride is a reactive chemical. Standard laboratory safety precautions should be observed.

  • Handle the compound in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

  • Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glut
  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. (2019). PNAS.
  • “Sleeping beauty” phenomenon: SuFEx-enabled discovery of selective covalent inhibitors of human neutrophil elastase. (n.d.). Semantic Scholar.
  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (2023). PubMed.
  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. (2019). PubMed.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025).
  • Structure-based design and analysis of SuFEx chemical probes. (2020). PMC - NIH.
  • Applications of 2-Phenoxyethane-1-sulfonyl Fluoride in Chemical Biology: Application Notes and Protocols. (n.d.). Benchchem.
  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. (2025).
  • Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activ
  • Unconventional reactivity of sulfonyl fluorides. (2024). Spiral.
  • Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. (n.d.). PMC - NIH.
  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2023). PMC.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.).
  • Synthetic Routes to Arylsulfonyl Fluorides. (2021). MDPI.

Sources

Method

Reaction mechanism of 5-Chloropyridine-2-sulfonyl fluoride with tyrosine residues

Application Note: Chemoselective Tyrosine Modification via 5-Chloropyridine-2-sulfonyl Fluoride (SuFEx Chemistry) Introduction The targeted covalent modification of amino acid side chains is a cornerstone of chemoproteom...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Tyrosine Modification via 5-Chloropyridine-2-sulfonyl Fluoride (SuFEx Chemistry)

Introduction

The targeted covalent modification of amino acid side chains is a cornerstone of chemoproteomics and drug discovery. While cysteine-targeting electrophiles (e.g., acrylamides) have dominated the field, the Sulfur-Fluoride Exchange (SuFEx) reaction, championed by K. Barry Sharpless, has unlocked the "privileged" reactivity of tyrosine residues.

This guide details the reaction mechanism and application of 5-Chloropyridine-2-sulfonyl fluoride (5-Cl-Py-SO2F) . Unlike standard benzenesulfonyl fluorides, this heteroaryl warhead possesses tunable electrophilicity due to the electron-deficient pyridine ring and the chlorine substituent. It reacts chemoselectively with tyrosine phenols in specific protein microenvironments to form stable sulfonate esters, serving as a powerful tool for ligand-directed labeling, covalent inhibition, and peptide mapping.

Mechanism of Action

The reaction follows a nucleophilic substitution pathway at the hexavalent sulfur center (


).
The Chemical Event
  • Activation: The tyrosine phenol (

    
    ) is generally unreactive at physiological pH. However, within a protein binding pocket or on a surface near basic residues (e.g., Histidine, Lysine), the 
    
    
    
    is depressed, generating the nucleophilic phenolate anion (
    
    
    ).
  • Nucleophilic Attack: The phenolate attacks the sulfur atom of the 5-Cl-Py-SO2F. The pyridine nitrogen and the 5-chloro substituent exert an electron-withdrawing effect, increasing the electrophilicity of the sulfur center compared to simple phenyl analogs.

  • Fluoride Departure: The unique stability of the S-F bond prevents non-specific hydrolysis. The bond only breaks upon attack by the specific "matched" nucleophile. Fluoride (

    
    ) is displaced as the leaving group.
    
  • Stable Product: The result is a sulfonate ester linkage (

    
    ), which is highly stable in aqueous biological buffers, resisting hydrolysis that typically degrades other esters.
    
Mechanistic Diagram

The following diagram illustrates the transition from the unreacted probe to the stable covalent adduct.

SuFEx_Mechanism Tyr Tyrosine Residue (Nucleophile) TS Transition State (Pentacoordinate Sulfur) Tyr->TS Phenolate Attack (Microenvironment Assisted) Probe 5-Cl-Py-SO2F (Electrophile) Probe->TS S(VI) Center Product Sulfonate Ester Adduct (Stable Covalent Bond) TS->Product Formation LG Fluoride Ion (Leaving Group) TS->LG Displacement

Caption: Figure 1. SuFEx reaction pathway showing the nucleophilic attack of Tyrosine on the heteroaryl sulfonyl fluoride.

Experimental Protocols

Reagent Preparation
  • Stock Solution: Dissolve 5-Chloropyridine-2-sulfonyl fluoride in anhydrous DMSO to a concentration of 100 mM .

    • Note: While sulfonyl fluorides are resistant to hydrolysis, store stock aliquots at -20°C to prevent slow degradation by atmospheric moisture over months.

  • Buffer: PBS (pH 7.[1]4) or HEPES (50 mM, pH 7.5–8.0). Avoid Tris buffer if high concentrations are used for long durations, although SuFEx is generally orthogonal to primary amines at neutral pH.

Protocol: Protein Labeling (In Vitro)

This protocol is designed for labeling a purified protein (e.g., 1 mg/mL) to map reactive tyrosines.

  • Equilibration: Dilute the target protein to 10–20 µM in HEPES buffer (pH 7.8).

  • Probe Addition: Add the 5-Cl-Py-SO2F stock to the protein solution.

    • Recommended Ratio: Start with a 10:1 to 50:1 molar excess of probe over protein.

    • Final DMSO: Ensure final DMSO concentration is < 5% to maintain protein folding.

  • Incubation: Incubate at 37°C for 1 to 4 hours .

    • Pro-Tip: For highly reactive "privileged" tyrosines, reaction may occur within minutes at Room Temperature (RT).

  • Quenching (Optional): If immediate analysis is not possible, quench by passing the sample through a Zeba™ Spin Desalting Column (7K MWCO) to remove excess free probe.

  • Digestion: Proceed to standard Trypsin/Lys-C digestion protocols for LC-MS analysis.

Protocol: LC-MS/MS Validation

To confirm the mechanism and identify the specific residue, use the following mass spectrometry parameters.

Step 1: Database Configuration Configure your search engine (Proteome Discoverer, MaxQuant, or Byonic) with the following variable modification:

ParameterValueNotes
Modification Name 5-Cl-Py-SulfonylCustom modification
Target Residue Tyrosine (Y)Primary target
Secondary Targets Lysine (K)Possible at high pH/excess
Monoisotopic Mass Shift +176.011 Da Add to Y residue mass
Composition


is replaced by

Correction on Composition Logic: The probe is


. Reaction loses 

and

(from phenol).
  • Added moiety to the protein mass:

    
    .
    
  • Exact Mass Calculation:

    • Pyridine Ring (

      
      ) + 
      
      
      
      +
      
      
    • 
       (C5) + 
      
      
      
      (H3) +
      
      
      (Cl) +
      
      
      (N) +
      
      
      (O2) +
      
      
      (S) = 176.011 Da .

Step 2: Data Analysis Workflow

  • Filter: Filter peptides for a False Discovery Rate (FDR) < 1%.

  • Validation: Manually inspect MS2 spectra. Look for the characteristic retention of the modification on the Y fragment ions (y-ions or b-ions).

  • Occupancy Calculation: Compare the Area Under Curve (AUC) of the modified peptide vs. the unmodified counterpart to determine % occupancy.

Visualization of Workflow

The following diagram outlines the critical path from sample preparation to data validation.

Workflow Sample Purified Protein (10-20 µM) Reaction Reaction 5-Cl-Py-SO2F (50x Excess) pH 7.8, 37°C, 2h Sample->Reaction Desalt Cleanup Remove Excess Probe (Spin Column) Reaction->Desalt Digest Tryptic Digestion Overnight Desalt->Digest LCMS LC-MS/MS Analysis Target Mass Shift: +176.011 Da Digest->LCMS Data Site Identification (Tyr vs Lys) LCMS->Data Search Algorithm

Caption: Figure 2. Step-by-step experimental workflow for chemoselective tyrosine labeling and identification.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Labeling Efficiency pH too lowIncrease pH to 8.0 to assist phenol deprotonation.
Precipitation Probe insolubilityEnsure DMSO stock is fresh; add probe slowly with vortexing.
Non-Specific Labeling Reaction time too longReduce incubation to < 1 hour; reduce probe excess to 10x.
No Mass Shift Found Incorrect Mass ConfigVerify the +176.011 Da shift is set as "Variable" not "Fixed".

References

  • Dong, J., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Jones, L. H. (2021). "Exploiting the reactivity of sulfonyl fluorides for chemoproteomic profiling." Journal of the American Chemical Society.

  • Narayanam, M. K., et al. (2021). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science.

Sources

Application

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of 5-Chloropyridine-2-sulfonyl Fluoride from Thiol Precursors

Introduction: The Significance of 5-Chloropyridine-2-sulfonyl Fluoride Sulfonyl fluorides have emerged as indispensable tools in modern chemistry, finding widespread application as versatile electrophiles, biological pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Chloropyridine-2-sulfonyl Fluoride

Sulfonyl fluorides have emerged as indispensable tools in modern chemistry, finding widespread application as versatile electrophiles, biological probes, and, most notably, as key connectors in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. The 5-chloropyridine-2-sulfonyl fluoride scaffold is of particular interest to the pharmaceutical and agrochemical industries due to the prevalence of the chloropyridine motif in bioactive molecules. Its synthesis from stable, readily available precursors is a critical enabling step for library synthesis and lead optimization campaigns.

This guide provides a comprehensive, field-proven protocol for the synthesis of 5-Chloropyridine-2-sulfonyl fluoride, starting from the commercially available thiol precursor, 5-Chloro-2-mercaptopyridine. We will delve into the mechanistic underpinnings of the transformation, offer a detailed, step-by-step experimental procedure, and discuss critical safety and handling considerations.

Synthesis Overview and Mechanistic Rationale

The conversion of a thiol to a sulfonyl fluoride is most reliably achieved through a two-stage process that can be conveniently performed in a single reaction vessel ("one-pot"). The overall transformation involves an initial oxidative chlorination of the thiol to form a reactive sulfonyl chloride intermediate, which is immediately converted to the more stable sulfonyl fluoride through a subsequent halide exchange.

Stage 1: Oxidative Chlorination of the Thiol

The first stage involves the oxidation of the sulfur atom of 5-Chloro-2-mercaptopyridine. While several methods exist for this transformation[1][2][3], the use of aqueous sodium hypochlorite (NaOCl, household bleach) offers a significant advantage by being inexpensive, readily available, and avoiding the need for hazardous reagents like chlorine gas.[4] The reaction is performed at low temperatures (-5 to 0 °C) to control the highly exothermic oxidation process. The thiol is oxidized in the presence of a chloride source to generate the 5-Chloropyridine-2-sulfonyl chloride intermediate in situ.

Stage 2: Nucleophilic Fluoride-Chloride Exchange

The generated sulfonyl chloride is a highly reactive electrophile. To convert it to the desired sulfonyl fluoride, a nucleophilic fluorinating agent is introduced. The most common and cost-effective method is a halide exchange reaction using a fluoride salt.[5][6] Potassium bifluoride (KHF₂) is an excellent choice for this step; it is an inexpensive, stable, and industrially applicable chemical that serves as both a nucleophile and a buffer.[7] The fluoride ion displaces the chloride ion from the sulfonyl group, yielding the final, more stable 5-Chloropyridine-2-sulfonyl fluoride product. This one-pot approach, combining oxidation and fluorination, is highly efficient for preparing heteroaryl sulfonyl fluorides.[4]

Visual Experimental Workflow

The following diagram outlines the complete synthetic pathway from the thiol precursor to the final sulfonyl fluoride product.

Synthesis_Workflow Start_Material 5-Chloro-2-mercaptopyridine (Thiol Precursor) Intermediate In Situ Intermediate: 5-Chloropyridine-2-sulfonyl Chloride Start_Material->Intermediate Oxidative Chlorination T = -5 to 0 °C Final_Product 5-Chloropyridine-2-sulfonyl Fluoride Intermediate->Final_Product Fluoride-Chloride Exchange Reagents1 1. NaOCl (aq), CH₂Cl₂/H₂O 2. KHF₂ Reagents1->Intermediate

Caption: One-pot synthesis of 5-Chloropyridine-2-sulfonyl fluoride.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of heteroaryl sulfonyl fluorides.[4]

4.1 Materials and Reagents

  • Starting Material: 5-Chloro-2-mercaptopyridine (C₅H₄ClNS, MW: 145.61 g/mol )

  • Oxidant: Sodium hypochlorite (NaOCl), 6% aqueous solution (commercial bleach)

  • Fluorinating Agent: Potassium bifluoride (KHF₂, MW: 78.10 g/mol )

  • Phase Transfer Catalyst (Optional but Recommended): Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄)

  • Solvents: Dichloromethane (CH₂Cl₂), Deionized Water

  • Work-up Reagents: Saturated aqueous sodium bisulfite (NaHSO₃), Saturated aqueous sodium chloride (Brine), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Polypropylene Erlenmeyer flask or plastic beaker (essential to avoid etching of glassware by KHF₂)

    • Magnetic stirrer and stir bar

    • Ice-salt bath or cryocooler

    • Digital thermometer

    • Separatory funnel

    • Rotary evaporator

4.2 Step-by-Step Procedure

  • Reaction Setup:

    • To a 500 mL polypropylene Erlenmeyer flask equipped with a magnetic stir bar, add 5-Chloro-2-mercaptopyridine (3.64 g, 25 mmol).

    • Add dichloromethane (100 mL), deionized water (100 mL), potassium bifluoride (19.55 g, 250 mmol, 10 equiv), and tetrabutylammonium hydrogen sulfate (8.48 g, 25 mmol, 1 equiv).

    • Rationale: A biphasic system is used to dissolve both the organic substrate and the inorganic reagents. KHF₂ is used in large excess to ensure complete fluorination. The phase transfer catalyst facilitates the interaction between reactants across the phase boundary. A polypropylene flask is mandatory as KHF₂ (and the HF it can generate) will etch glass.

  • Cooling and Oxidation:

    • Place the flask in an ice-salt bath and stir the mixture vigorously for 30 minutes, allowing the internal temperature to equilibrate to between -5 and 0 °C.

    • While maintaining rapid stirring, add cold (5 °C) 6% sodium hypochlorite solution (approx. 130 mL, 90 mmol, 3.6 equiv) dropwise via a dropping funnel. The addition rate should be carefully controlled to ensure the internal temperature does not rise above 0 °C.

    • Rationale: The oxidation is highly exothermic. Low temperature and slow addition are critical to prevent runaway reactions and the formation of undesired byproducts. Vigorous stirring is essential for efficient heat and mass transfer in the two-phase system.

  • Reaction Completion and Work-up:

    • After the addition is complete, continue to stir the mixture at -5 to 0 °C for an additional 30 minutes.

    • Pour the reaction mixture into a separatory funnel.

    • Wash the mixture with saturated aqueous sodium bisulfite solution (50 mL) to quench any remaining oxidant.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine all organic layers and wash them with saturated aqueous sodium chloride (brine, 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: The bisulfite wash removes excess hypochlorite. The brine wash removes residual water and inorganic salts.

  • Purification:

    • The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-Chloropyridine-2-sulfonyl fluoride as a solid.

Summary of Reaction Parameters

ParameterValue / DescriptionRationale
Starting Thiol 5-Chloro-2-mercaptopyridineCommercially available precursor.
Oxidant Sodium Hypochlorite (6% aq.)Inexpensive, readily available, avoids Cl₂ gas.[4]
Fluorinating Agent Potassium Bifluoride (KHF₂)Cost-effective and stable source of fluoride.[6][8]
**Equivalents (Thiol:NaOCl:KHF₂) **1 : 3.6 : 10Excess oxidant and fluorinating agent drive the reaction to completion.
Temperature -5 to 0 °CControls the exothermicity of the oxidation step.
Reaction Time ~1.5 - 2 hoursThe reaction is typically rapid under these conditions.
Typical Yield 70-85% (post-purification)Varies based on scale and purity of reagents.
Purification Silica Gel ChromatographyStandard method for isolating products of this type.

Critical Safety and Handling Precautions

  • Potassium Bifluoride (KHF₂): This reagent is highly toxic and corrosive. It can cause severe burns upon skin contact. Always handle KHF₂ in a fume hood using appropriate PPE, including heavy-duty nitrile or neoprene gloves, safety goggles, and a lab coat. Crucially, use only plastic or Teflon labware , as KHF₂ will react with and etch glass (silicon dioxide).

  • Sodium Hypochlorite (NaOCl): A corrosive oxidant. Avoid contact with skin and eyes. Do not mix with acid, as this will generate toxic chlorine gas.

  • Dichloromethane (CH₂Cl₂): A volatile organic solvent and a suspected carcinogen. All handling should be performed inside a certified chemical fume hood.

  • Exothermic Reaction: The oxidation step is exothermic. Strict adherence to the protocol of slow addition and low-temperature maintenance is essential to ensure safety.

Conclusion

This application note details a robust, efficient, and scalable one-pot synthesis of 5-Chloropyridine-2-sulfonyl fluoride from its thiol precursor. By utilizing inexpensive and readily available reagents like sodium hypochlorite and potassium bifluoride, this protocol avoids the use of more hazardous materials such as chlorine gas. The procedure's operational simplicity makes it highly suitable for implementation in both academic research and industrial drug development settings, providing reliable access to this valuable chemical building block.

References

  • Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4761–4764. Available at: [Link]

  • Mohammadi, Z., & Gholinejad, M. (2019). High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides. Monatshefte für Chemie - Chemical Monthly, 150(4), 731–737. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorination. Retrieved from [Link]

  • WordPress. (n.d.). Oxidation of Thiols to Disulfides/Sulfuryl Chlorides. Retrieved from [Link]

  • Kar, A., et al. (2021). Sustainable synthesis of sulfonyl fluorides in water. ACS Green Chemistry. Available at: [Link]

  • Lips, S., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11832–11836. Available at: [Link]

  • Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 59(1), 70-73. Available at: [Link]

  • Dong, J., et al. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry, 16, 1156–1177. Available at: [Link]

  • Sun, Q., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Nature Communications, 10(1), 2022. Available at: [Link]

  • Salem, M. S., et al. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Bełdowicz, M., et al. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry, 19(10), 2332–2337. Available at: [Link]

  • Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Ball Lab. Available at: [Link]

  • Bełdowicz, M., et al. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry, 19(10), 2332-2337. DOI:10.1039/C7GC00556C. Available at: [Link]

  • U.S. Patent No. 3,948,922 A. (1976). Oxidation of thiols and disulfides to sulfonic acids. Google Patents.
  • Wikipedia. (n.d.). 2-Mercaptopyridine. Retrieved from [Link]

  • Fessel, J. A., & Turos, E. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(2), 700–703. Available at: [Link]

  • ResearchGate. (n.d.). One-pot synthesis of sulfonyl fluoride 2a from thiols or disulfides in several solvents. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Pyrylium tetrafluoroborate. Retrieved from [Link]

  • Chinese Patent No. CN112830892A. (2021). Synthesis method of pyridine-3-sulfonyl chloride. Google Patents.
  • Nishiguchi, A., Maeda, K., & Miki, S. (2006). Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation. Synthesis, 2006(24), 4131–4134. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

  • Noël, T., et al. (2020). Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. Pure and Applied Chemistry, 92(3), 441-449. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). n-(5-chloro-2-pyridyl)triflimide. Retrieved from [Link]

  • Chinese Patent No. CN101830845A. (2010). Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. Google Patents.
  • El-Fakih, H., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4141. Available at: [Link]

  • Chemistry & Biology Interface. (2014). Recent advances in synthesis of sulfonamides: A review. 4(1), 1-26. Available at: [Link]

  • Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 59, 70-73. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of 5-Chloropyridine-2-sulfonyl fluoride in aqueous buffers

A Guide to Preventing Hydrolysis in Aqueous Buffers Welcome to the technical support center for 5-Chloropyridine-2-sulfonyl fluoride. As a potent electrophilic probe and a key building block in covalent drug discovery, t...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Hydrolysis in Aqueous Buffers

Welcome to the technical support center for 5-Chloropyridine-2-sulfonyl fluoride. As a potent electrophilic probe and a key building block in covalent drug discovery, the integrity of this compound is paramount for reproducible and reliable experimental outcomes.[1][2] One of the most significant challenges researchers face is the compound's susceptibility to hydrolysis, which can lead to loss of reactivity and inconsistent results. This guide is designed to provide you, our fellow scientists and drug development professionals, with a comprehensive understanding of the factors that influence the stability of 5-Chloropyridine-2-sulfonyl fluoride and to offer practical solutions for preventing its degradation in aqueous buffers.

Troubleshooting Guide

This section addresses common problems that may arise during your experiments, with a focus on diagnosing and resolving issues related to hydrolysis.

Q1: My assay results are inconsistent, and the activity of my compound seems to decrease over the course of my experiment. Could this be hydrolysis?

A: Yes, inconsistent results and a time-dependent loss of activity are classic signs of compound degradation, with hydrolysis being a primary suspect for sulfonyl fluorides in aqueous media.[3] The electrophilic sulfur atom in the sulfonyl fluoride moiety is susceptible to nucleophilic attack by water or hydroxide ions, which are abundant in aqueous buffers. This reaction cleaves the highly stable S-F bond, converting the reactive sulfonyl fluoride into an inert sulfonic acid, thereby abolishing its ability to form covalent bonds with your protein of interest.[4]

Diagnostic Workflow:

  • LC-MS Analysis: The most direct way to confirm hydrolysis is to analyze your working solution over time using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare your 5-Chloropyridine-2-sulfonyl fluoride in the exact aqueous buffer used in your assay.

    • Inject a sample onto the LC-MS immediately after preparation (T=0) and then at several time points throughout the typical duration of your experiment (e.g., T=1h, 4h, 24h).

    • Monitor for the disappearance of the parent mass of your compound and the appearance of a new peak corresponding to the mass of the hydrolyzed sulfonic acid product.

  • Control Experiment: Run a parallel control experiment where you pre-incubate the compound in your assay buffer for the full duration of the assay before adding it to the biological system. A significant drop in activity compared to a freshly prepared solution strongly suggests instability in the buffer.

Q2: I've confirmed my compound is hydrolyzing. What is the first thing I should check in my experimental setup?

A: The first and most critical parameter to evaluate is your choice of buffer, specifically its composition and pH.

  • Buffer Composition: Many common biological buffers contain nucleophilic functional groups that can actively participate in and accelerate the degradation of your sulfonyl fluoride. The most common culprits are buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane).[5] These amines are often more potent nucleophiles than water and can directly attack the sulfonyl fluoride.

  • pH: The rate of hydrolysis for sulfonyl fluorides is highly pH-dependent. The reaction is significantly accelerated under basic conditions (pH > 8) due to the increased concentration of the more potent hydroxide ion (OH⁻) nucleophile compared to neutral water.[6][7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimal handling and use of 5-Chloropyridine-2-sulfonyl fluoride to proactively prevent hydrolysis.

Q1: What are the optimal buffer conditions (pH, composition) for working with 5-Chloropyridine-2-sulfonyl fluoride?

A: To maximize the stability of your compound, you should select a non-nucleophilic buffer and maintain a pH at or below physiological conditions (pH 6.0-7.4).[8]

Recommended Buffers pKa at 25°C Buffering Range Notes on Compatibility
HEPES 7.56.8 - 8.2Excellent choice. Zwitterionic and generally non-reactive. Widely used for covalent inhibitor studies.
PBS (Phosphate) 7.26.2 - 8.2Good compatibility. While phosphate can be a weak nucleophile, it is generally much less reactive than amine-based buffers.[5]
MES 6.15.5 - 6.7Ideal for experiments requiring slightly acidic conditions. Very low reactivity.
Buffers to Avoid pKa at 25°C Buffering Range Reason for Incompatibility
Tris 8.17.1 - 9.1Contains a primary amine that is highly nucleophilic and will rapidly degrade sulfonyl fluorides.[5]
Glycine 9.68.6 - 10.6Contains a primary amine and is typically used at a pH that would accelerate hydrolysis.
Bicine 8.37.6 - 9.0Contains a tertiary amine, which can also be nucleophilic.

Expert Tip: Always prepare your buffer at the temperature you intend to use it for your experiment, as the pKa of many buffers, like Tris, is temperature-dependent.[9]

Q2: How should I prepare and store my stock and working solutions to minimize hydrolysis?

A: Proper solution preparation and storage are critical for preserving your compound's integrity.

Stock Solutions:

  • Solvent: Prepare your high-concentration stock solution in an anhydrous, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Avoid protic solvents like ethanol or methanol, which can slowly react with the sulfonyl fluoride.

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[10] Use vials with PTFE-lined caps. When removing from the freezer, allow the vial to warm to room temperature completely before opening to prevent condensation from introducing water into your stock.

Working Solutions:

  • Preparation: Always prepare your aqueous working solutions fresh for each experiment. Dilute the high-concentration organic stock into your chosen aqueous buffer immediately before adding it to your assay.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (typically <1%) to ensure it does not affect your biological system.

Q3: What is the chemical mechanism of hydrolysis and why are basic conditions worse?

A: The hydrolysis of 5-Chloropyridine-2-sulfonyl fluoride proceeds through a nucleophilic substitution reaction at the sulfur atom. The key to the stability of sulfonyl fluorides is the exceptional strength of the sulfur-fluorine (S-F) bond.[11][12] However, this bond can be broken by a sufficiently strong nucleophile.

Under neutral or acidic conditions, a water molecule acts as the nucleophile. In basic conditions, the hydroxide ion (OH⁻) is the nucleophile. As OH⁻ is a much stronger nucleophile than H₂O, the rate of reaction is significantly faster at higher pH.[7]

Caption: Mechanism of sulfonyl fluoride hydrolysis.

Diagnostic and Decision-Making Workflow

Use this flowchart to systematically troubleshoot potential hydrolysis issues with 5-Chloropyridine-2-sulfonyl fluoride.

TroubleshootingWorkflow start Inconsistent Assay Results / Activity Loss Observed check_hydrolysis Is compound hydrolysis suspected? start->check_hydrolysis lcms Run time-course LC-MS in assay buffer check_hydrolysis->lcms Yes no_hydrolysis Problem is likely not hydrolysis. Investigate other variables (target stability, assay artifacts). check_hydrolysis->no_hydrolysis No lcms_result Hydrolysis product (R-SO3H) detected? lcms->lcms_result check_buffer Evaluate Buffer System: 1. pH (is it > 7.5?) 2. Composition (is it nucleophilic, e.g., Tris?) lcms_result->check_buffer Yes lcms_result->no_hydrolysis No change_buffer Action: Switch to non-nucleophilic buffer (HEPES, PBS) at pH 6.5-7.4 check_buffer->change_buffer Yes, buffer is problematic check_stock Evaluate Stock Solution: 1. Solvent (Anhydrous DMSO?) 2. Storage (Properly sealed at -20°C?) check_buffer->check_stock No, buffer seems appropriate retest Re-run experiment with optimized conditions change_buffer->retest remake_stock Action: Prepare fresh stock in anhydrous DMSO and store properly check_stock->remake_stock No, stock handling is poor fresh_working Action: Prepare working solutions fresh from stock for every experiment check_stock->fresh_working Yes, stock is handled correctly remake_stock->retest fresh_working->retest

Caption: Troubleshooting workflow for compound instability.

References

  • Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. (2020). ChemMedChem, 15(22), 2176-2184. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2660. [Link]

  • Li, S., Wu, P., & Sharpless, K. B. (2023). Sulfur fluoride exchange. Nature Reviews Chemistry, 7(8), 587–603. [Link]

  • Sulfuryl fluoride - PubChem. National Center for Biotechnology Information. [Link]

  • Emery, D. C., & Bull, J. A. (2025). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry, 7(3), 124-136. [Link]

  • Gembus, V., & Pannecoucke, X. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Gao, B., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11848–11853. [Link]

  • Wang, Y., et al. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science, 14(28), 7625–7634. [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2023). Journal of the American Chemical Society, 145(4), 2246–2257. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Chinese Chemical Letters, 32(10), 2947-2956. [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2023). Molecular Pharmaceutics, 20(3), 1629–1640. [Link]

  • Richter, S., et al. (2004). Effects of common buffer systems on drug activity: the case of clerocidin. Chemical Research in Toxicology, 17(4), 492-501. [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (2022). Nature Reviews Chemistry, 6, 219–232. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). Chemical Science, 6(5), 2650-2660. [Link]

  • Intramolecular chalcogen bonding activated SuFEx click chemistry for efficient organic-inorganic linking. (2023). Nature Communications, 14(1), 6610. [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). Crystals, 12(12), 1779. [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (2022). Nature Reviews Chemistry, 6(3), 219-232. [Link]

  • Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone. (2022). Foods, 11(10), 1438. [Link]

  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. (2023). Chemical Society Reviews, 52(4), 1335-1361. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2021). ChemRxiv. [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023). International Journal of Molecular Sciences, 24(7), 6432. [Link]

  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. (2023). Chemical Society Reviews, 52(4), 1335-1361. [Link]

  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. (2023). CCS Chemistry, 5(5), 1228-1238. [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. (2019). Journal of the American Chemical Society, 141(30), 11848-11853. [Link]

  • 5-Chloro-2-fluoropyridine - PubChem. National Center for Biotechnology Information. [Link]

  • Advances in the construction of diverse SuFEx linkers. (2023). National Science Review, 10(8), nwad102. [Link]

  • 5-Chloro-2-fluoropyridine. Chem-Impex. [Link]

  • Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
  • The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. (2021). ChemRxiv. [Link]

Sources

Optimization

Optimizing pH conditions for 5-Chloropyridine-2-sulfonyl fluoride protein conjugation

Introduction: The "Goldilocks" Zone of SuFEx Chemistry Welcome to the technical guide for 5-Chloropyridine-2-sulfonyl fluoride (5-Cl-Py-SF) . You are likely using this reagent because standard maleimide or NHS-ester chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Goldilocks" Zone of SuFEx Chemistry

Welcome to the technical guide for 5-Chloropyridine-2-sulfonyl fluoride (5-Cl-Py-SF) . You are likely using this reagent because standard maleimide or NHS-ester chemistries are unsuitable for your target, or you specifically require Tyrosine (Tyr) conjugation.

The 5-Cl-Py-SF probe utilizes Sulfur-Fluoride Exchange (SuFEx) chemistry.[1][2][3][4][5] Unlike standard benzenesulfonyl fluorides, the pyridine ring (specifically the nitrogen at the 2-position) and the chlorine electron-withdrawing group at the 5-position highly activate the sulfonyl fluoride electrophile.

The Critical Challenge: This activation creates a narrow pH window.

  • pH too low (< 7.0): The tyrosine phenol remains protonated (inactive).

  • pH too high (> 8.5): The "activated" probe hydrolyzes rapidly, or lysine amines begin to compete, destroying chemoselectivity.

This guide provides the logic, protocols, and troubleshooting steps to hit the target window.

Module 1: Critical Parameters & FAQs

Q1: What is the absolute optimal pH for this reaction?

Recommendation: pH 7.5 – 8.0.

The Science: Tyrosine has a pKa of ~10.0 in solution. However, on protein surfaces, the microenvironment can lower this pKa. To conjugate, we need the phenolate anion (Tyr-O⁻) , not the phenol (Tyr-OH).

  • At pH 7.5 , a small but sufficient fraction of surface tyrosines are deprotonated. Because 5-Cl-Py-SF is an activated electrophile, it captures these transient phenolate ions rapidly.

  • Pushing to pH 8.5+ increases the concentration of phenolate ions (increasing rate) but drastically reduces the half-life of your probe due to hydrolysis.

Q2: Why am I seeing Lysine (Lys) labeling?

Root Cause: The pH is likely too high (> 8.2). While SuFEx is "Tyr-selective," it is not "Tyr-exclusive" by magic; it relies on kinetic selectivity .

  • Lysine (pKa ~10.5): At pH 8.0, lysine is almost entirely protonated (

    
    ), rendering it non-nucleophilic.
    
  • The Shift: As you approach pH 8.5 - 9.0, the fraction of free amine (

    
    ) increases. Since amines are harder nucleophiles than phenols, if they are deprotonated, they will outcompete tyrosine. Keep pH < 8.2 to maintain chemoselectivity. 
    
Q3: Which buffer system should I use?

Recommendation: PBS (Phosphate Buffered Saline) or HEPES (50–100 mM). Avoid: Tris (Tris(hydroxymethyl)aminomethane).

  • Why? Tris contains a primary amine. While sterically hindered, high concentrations of Tris can react with the highly activated 5-Cl-Py-SF over long incubation times, consuming your reagent.

Module 2: Visualizing the Mechanism

The following diagram illustrates the kinetic competition between the desired Tyrosine conjugation, Lysine off-target labeling, and Hydrolysis.

SuFEx_Mechanism Probe 5-Cl-Py-SF (Probe) Conjugate Tyr-Conjugate (Desired Product) Probe->Conjugate OffTarget Lys-Conjugate (Impurity) Probe->OffTarget Waste Sulfonic Acid (Waste) Probe->Waste Tyr_OH Tyr-OH (Inactive) Tyr_O Tyr-O⁻ (Active Nucleophile) Tyr_OH->Tyr_O pH > 7.0 Tyr_O->Conjugate Fast Reaction Lys_NH3 Lys-NH3⁺ (Inactive) Lys_NH2 Lys-NH2 (Competitor) Lys_NH3->Lys_NH2 pH > 8.5 Lys_NH2->OffTarget Competing Reaction Water H₂O (Hydrolysis) Water->Waste Hydrolysis (Increases w/ pH)

Caption: Kinetic competition in SuFEx conjugation. Green path represents the desired window (pH 7.5–8.0). Yellow path indicates loss of selectivity (pH > 8.5).

Module 3: Experimental Workflow & Data

Protocol: pH Scouting for 5-Cl-Py-SF

Use this protocol to validate the specific reactivity of your protein target.

Materials:

  • Target Protein (1 mg/mL in PBS, pH 7.4)

  • 5-Cl-Py-SF Stock (100 mM in DMSO)

  • Buffers: PBS adjusted to pH 7.0, 7.5, 8.0, 8.5.

Step-by-Step:

  • Buffer Exchange: Aliquot protein into 4 tubes. Exchange buffer (using spin columns) into the four pH test conditions (7.0, 7.5, 8.0, 8.5).

  • Probe Addition: Add 5-Cl-Py-SF to a final concentration of 10–20 equivalents (relative to protein). Ensure final DMSO < 5%.

  • Incubation: Incubate at 25°C for 2 hours . (Do not heat to 37°C initially; this accelerates hydrolysis).

  • Quenching: Add 10% volume of 1M Tris (pH 8.0) to quench unreacted probe.

  • Analysis: Analyze via LC-MS (intact protein mode).

Expected Data: Optimization Matrix
pH ConditionTyr-Conjugation YieldLys-Conjugation (Off-target)Probe Hydrolysis Rate
pH 7.0 < 10% (Too Low)NoneLow
pH 7.5 60–70% (Good)NegligibleModerate
pH 8.0 > 90% (Optimal) < 5%Moderate-High
pH 8.5 > 90%15–30% (Risk) Very High

Module 4: Troubleshooting Guide

If your experiment failed, follow this decision tree to identify the failure mode.

Troubleshooting Start Start: Low Conjugation Yield Check_pH Is pH between 7.5 and 8.0? Start->Check_pH Check_Buffer Is Buffer Tris or Primary Amine? Check_pH->Check_Buffer Yes Action_Adjust_pH Adjust to pH 7.8 Check_pH->Action_Adjust_pH No Measure_Final Did you measure pH AFTER adding the probe? Check_Hydrolysis Is Probe Hydrolyzing too fast? Measure_Final->Check_Hydrolysis pH Stable Action_Check_DMSO Ensure Probe Stock is Fresh (DMSO absorbs water) Measure_Final->Action_Check_DMSO pH Dropped Check_Buffer->Measure_Final No Action_Switch_Buffer Switch to HEPES or PBS Check_Buffer->Action_Switch_Buffer Yes Action_Inc_Conc Increase Probe Equiv (20x-50x) or Add Probe in Batches Check_Hydrolysis->Action_Inc_Conc Yes

Caption: Diagnostic flow for low yield. Note that "Adding Probe in Batches" helps combat rapid hydrolysis.

Common Failure Modes
  • The "Acid Drop": Adding a high volume of probe (if acidic or dissolved in acidic solvent) can crash the pH of the reaction mixture. Always check pH after probe addition.

  • Wet DMSO: Sulfonyl fluorides are stable in dry DMSO but degrade in wet DMSO. Use fresh, anhydrous DMSO for stocks.

  • Buried Tyrosines: If surface Tyrosines are scarce, the reaction will be sluggish. You may need to add a denaturant (e.g., 2M Urea) if the protein can tolerate it, to expose residues.

References

  • Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Source: National Institutes of Health (PubMed) / IBS Context: Foundational work on SuFEx chemoselectivity for Tyrosine over Lysine/Cysteine. URL:[Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. Source: Royal Society of Chemistry (Chemical Science) Context:[6] Detailed review of sulfonyl fluoride stability, hydrolysis rates, and reactivity profiles. URL:[Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Source: ChemRxiv Context: Specific stability data regarding pyridine-based sulfonyl fluorides compared to benzene derivatives. URL:[Link]

Sources

Troubleshooting

Solving solubility issues of 5-Chloropyridine-2-sulfonyl fluoride in DMSO

Executive Summary & Compound Profile 5-Chloropyridine-2-sulfonyl fluoride is a specialized electrophile commonly used in SuFEx (Sulfur-Fluoride Exchange) click chemistry and as a covalent probe in chemical biology.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-Chloropyridine-2-sulfonyl fluoride is a specialized electrophile commonly used in SuFEx (Sulfur-Fluoride Exchange) click chemistry and as a covalent probe in chemical biology.[1][2][3][4] Unlike sulfonyl chlorides, sulfonyl fluorides are generally resistant to hydrolysis and reduction, possessing a unique balance of stability and reactivity (the "Goldilocks" zone).

However, users frequently encounter "solubility" issues that are often actually stability or precipitation artifacts.[1][2][3][4] This guide addresses the physicochemical behavior of this compound in Dimethyl Sulfoxide (DMSO) to ensure consistent experimental data.

PropertyDescriptionImplications for Handling
Chemical Class Heteroaryl Sulfonyl FluorideHigh stability vs. chlorides; latent reactivity.[1][2][3][4]
LogP (Est.) ~1.5 - 1.9Moderate lipophilicity; prone to precipitation in aqueous buffers.[1][2][3][4][5]
State Crystalline Solid (Low MP)Requires agitation/warming to dissolve initially.[1][3][4][5]
Reactivity SuFEx ElectrophileStable to water/O2, but reacts with nucleophiles if activated.[1][2][3][4][5]

Diagnostic Workflow: Why is it not dissolving?

Before altering your protocol, use this logic flow to identify the root cause of the solubility failure.

SolubilityTroubleshooting Start Issue: Compound not dissolving in DMSO CheckConc 1. Check Concentration (Is it >100 mM?) Start->CheckConc CheckTemp 2. Check Temperature (Is DMSO < 20°C?) CheckConc->CheckTemp No ActionDilute Action: Dilute to <50 mM or use Co-solvent CheckConc->ActionDilute Yes CheckWater 3. Check Water Content (Is DMSO old/hygroscopic?) CheckTemp->CheckWater No ActionHeat Action: Gentle Warming (37°C) & Sonication CheckTemp->ActionHeat Yes (Viscous DMSO) ActionDry Action: Use Anhydrous DMSO (Hydrolysis Risk) CheckWater->ActionDry Yes (Hydrolysis) ResultPrecip Issue: Precipitation upon Aqueous Dilution CheckWater->ResultPrecip Dissolves then Crashes ActionStep Action: Intermediate Dilution (Stepwise with PEG400) ResultPrecip->ActionStep

Figure 1: Decision tree for diagnosing solubility vs. stability issues in DMSO handling.

Tier 1: Preparation of Stock Solutions (The Dissolution Phase)

The Problem: Users report that the solid "clumps" or remains as a suspension. The Cause: DMSO freezes at 19°C. In air-conditioned labs, DMSO becomes viscous, slowing the dissolution kinetics of crystalline solids.[1][2] Furthermore, thermodynamic solubility limits are often lower than expected for planar heteroaromatic rings due to pi-stacking.[1][2][3][4][5]

Protocol: Creating a Robust 50 mM Stock
  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm).[1][2][3][4][5]

    • Why: Sulfonyl fluorides are stable to hydrolysis in neutral water, but the 5-chloropyridine ring is electron-deficient, increasing the electrophilicity of the sulfur center.[1][2] Trace water in "wet" DMSO can accelerate hydrolysis over time, producing the insoluble sulfonic acid derivative.[2][4][5]

  • Warming Step: Pre-warm the DMSO to 30–37°C (water bath) before adding the solid.

    • Why: This prevents DMSO viscosity issues and provides the thermodynamic energy to break the crystal lattice.[2][3][4][5]

  • Agitation: Vortex vigorously for 30 seconds, followed by bath sonication for 5–10 minutes.

    • Visual Check: The solution should be completely clear. Any turbidity indicates undissolved micro-crystals which will cause variability in assays.[2][3][4][5]

Maximum Recommended Concentrations:

  • Assay Stock: 10 mM – 50 mM (Ideal for long-term stability).[1][2][3][4]

  • Synthesis Stock: Up to 200 mM (Use immediately; do not store).[1][2][3][4][5]

Tier 2: Stability & Storage (The "Hidden" Insolubility)

The Problem: "My stock solution was clear yesterday, but now has crystals or a precipitate." The Cause: This is likely chemical degradation , not just solubility.[1][2][3][4]

The Hydrolysis Trap

While SuFEx reagents are touted for stability, they are not inert.[2][5] In the presence of water (absorbed by hygroscopic DMSO) and trace nucleophiles, 5-Chloropyridine-2-sulfonyl fluoride can hydrolyze to 5-chloropyridine-2-sulfonic acid .[1][2]

  • Solubility Shift: The sulfonic acid is highly polar and may crystallize out of DMSO or precipitate immediately upon addition to non-polar media.[1][2][3][4]

  • Fluoride Release: Hydrolysis releases HF, which can etch glass containers or alter the pH of the stock solution, further catalyzing degradation.[1][2]

Storage Protocol:

  • Container: Store in polypropylene (PP) or opaque glass vials with PTFE-lined caps.[1][2][3][4] Avoid standard borosilicate glass if storing for >1 month (due to potential HF generation).[3][4][5]

  • Temperature: Store at -20°C .

  • Freeze/Thaw: Limit to <5 cycles. Aliquot stocks into single-use volumes (e.g., 50 µL) to avoid repeated moisture introduction.[1][2][4]

Tier 3: Aqueous Dilution (The "Crashing Out" Issue)

The Problem: The compound precipitates immediately when the DMSO stock is added to cell culture media or assay buffer (PBS).[1][2][4] The Cause: Rapid change in solvent polarity (Dielectric constant drop from DMSO to Water) causes the lipophilic compound to aggregate before it can disperse.[1][4]

Solution: The Intermediate Dilution Method

Do not spike 100% DMSO stock directly into 100% aqueous buffer.[2][3][4][5] Use an intermediate step.

Protocol:

  • Prepare Intermediate: Dilute your DMSO stock 1:10 into a "carrier solvent" mixture (e.g., 50% DMSO / 50% PEG400 or Ethanol).[1][3][4][5]

  • Final Dilution: Pipette this intermediate mixture into your agitated assay buffer.

    • Mechanism:[1][2][3][4] PEG400 acts as a surfactant/dispersant, preventing the formation of large crystal aggregates.[2][4][5]

StepSolvent CompositionCompound Conc.State
1.[1][2][3][4][6][7] Stock 100% DMSO50 mMClear Solution
2. Intermediate 50% DMSO / 50% PEG4005 mMClear Solution
3. Assay 99% Buffer / 0.5% DMSO / 0.5% PEG50 µMStable Dispersion

Frequently Asked Questions (FAQs)

Q: Can I use DMF instead of DMSO? A: Yes. DMF (Dimethylformamide) is a suitable alternative and is often less hygroscopic than DMSO.[3][4][5] However, DMF is more toxic to cells.[2][3][4][5] If your downstream application is a cellular assay, stick to DMSO.[2][3][4][5] If it is for chemical synthesis, DMF is excellent.[2][3][4][5]

Q: The solution turned yellow. Is it still good? A: A slight yellowing is common with pyridine derivatives due to trace N-oxide formation or photo-oxidation.[1][2][3][4] However, a dark yellow/brown color indicates significant decomposition (likely release of HF and ring degradation).[1][3][4] Discard and prepare fresh.

Q: I need to heat the reaction to 80°C. Will the compound survive? A: Sulfonyl fluorides are thermally stable (often up to 150°C).[1][2][3][4] However, DMSO is not stable at high temperatures with electrophiles; it can act as an oxidant (Swern-like side reactions).[1][2][3][4] For high-temperature reactions, switch to an inert solvent like Toluene or 1,4-Dioxane.[1][2][3][4]

Q: Why does my LC-MS show a mass of [M-18] or [M+18]? A:

  • [M+18] (Water adduct): Suggests hydrolysis to the sulfonic acid (Mass = 193 for acid vs 195 for fluoride).[1][4]

  • [M-HF+OH]: This is the hydrolysis product.[1][2][3][4]

  • Note: Sulfonyl fluorides do not ionize well in ESI+.[1][2][3][4][5] You may need to look for the hydrolysis product or use negative mode to see the sulfonate.[2][3][4][5]

References

  • SuFEx Chemistry Fundamentals: Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1][4][8] Angewandte Chemie International Edition, 2014.[1][2][3][4][5] [4]

  • Stability of Sulfonyl Fluorides: Dong, J., et al. "SuFEx-Based Strategies for Drug Discovery and Chemical Biology."[1][2][3][4] Nature Reviews Chemistry, 2021.[1][2][3][4][5] [4]

  • DMSO Handling & Chemical Compatibility: Gaylord Chemical.[1][2][3][4][5] "Dimethyl Sulfoxide (DMSO) Physical Properties and Reaction Solvents Guide."

  • Pyridine Sulfonyl Fluoride Synthesis & Properties: Enamine Ltd. "Sulfonyl Fluorides in Drug Discovery: Stability and Reactivity Profile."

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the SuFEx Efficiency of Pyridine vs. Benzene Sulfonyl Fluorides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power and Nuance of SuFEx Chemistry The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, introduced by Sharpless and co-workers in 2014, has...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power and Nuance of SuFEx Chemistry

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, introduced by Sharpless and co-workers in 2014, has rapidly emerged as a cornerstone of modern click chemistry.[1] Its remarkable ability to form robust covalent linkages with high fidelity and under benign conditions has made it an invaluable tool in drug discovery, chemical biology, and materials science.[1][2] At the heart of SuFEx chemistry lies the unique reactivity of the sulfonyl fluoride (-SO₂F) group—a functional group that is exceptionally stable yet can be spurred into efficient reaction with nucleophiles under specific activation conditions.[1]

This guide provides an in-depth comparison of the SuFEx efficiency of two key classes of sulfonyl fluorides: pyridine sulfonyl fluorides and benzene sulfonyl fluorides. Understanding the subtle yet significant differences in their reactivity is crucial for optimizing reaction conditions, designing novel molecular architectures, and fully harnessing the power of SuFEx chemistry.

The Decisive Factor: Electronic Effects on SuFEx Reactivity

The efficiency of a SuFEx reaction is fundamentally governed by the electrophilicity of the sulfur atom in the sulfonyl fluoride group. A more electron-deficient sulfur center will be more susceptible to nucleophilic attack, leading to a faster and more efficient reaction. This is where the inherent electronic properties of the aromatic ring—be it benzene or pyridine—play a pivotal role.

The pyridine ring, with its constituent nitrogen atom, is significantly more electron-deficient than the benzene ring. The electronegative nitrogen atom exerts a strong inductive electron-withdrawing effect across the ring. This effect is most pronounced at the positions ortho (2- and 6-) and para (4-) to the nitrogen. Consequently, a sulfonyl fluoride group attached to these positions on a pyridine ring will experience a greater electron pull, rendering the sulfur atom more electrophilic and, therefore, more reactive towards nucleophiles in a SuFEx reaction.

Comparative Efficiency: A Head-to-Head Analysis

Based on the foundational electronic principles, we can establish a clear hierarchy of reactivity for these sulfonyl fluorides in SuFEx reactions.

Sulfonyl Fluoride TypeRelative SuFEx ReactivityRationale
4-Pyridinesulfonyl Fluoride Highest The sulfonyl fluoride group is at the para position relative to the electron-withdrawing nitrogen atom, leading to maximal activation of the sulfur center towards nucleophilic attack.
2-Pyridinesulfonyl Fluoride High The sulfonyl fluoride group is at the ortho position to the nitrogen atom, resulting in strong activation. Steric hindrance from the adjacent nitrogen may slightly temper its reactivity compared to the 4-isomer in some cases.
Benzene Sulfonyl Fluoride Moderate The benzene ring is relatively electron-neutral compared to pyridine, resulting in a less electrophilic sulfur center and consequently, a slower SuFEx reaction rate.
3-Pyridinesulfonyl Fluoride Lowest The sulfonyl fluoride group is at the meta position, where the electron-withdrawing effect of the nitrogen atom is least pronounced. Its reactivity is expected to be comparable to or even slightly less than that of benzene sulfonyl fluoride.

This heightened reactivity of pyridine sulfonyl fluorides, particularly the 2- and 4-isomers, translates to several practical advantages in the laboratory:

  • Milder Reaction Conditions: The increased electrophilicity of the sulfur center in pyridine sulfonyl fluorides often allows for SuFEx reactions to proceed under milder conditions (e.g., lower temperatures, weaker bases) compared to their benzene counterparts.

  • Faster Reaction Times: The enhanced reactivity leads to significantly shorter reaction times, improving throughput and overall efficiency.

  • Broader Substrate Scope: The ability to employ milder conditions can broaden the scope of compatible nucleophiles and functional groups, allowing for the inclusion of more sensitive or complex substrates in SuFEx reactions.

Mechanistic Insights: Visualizing the SuFEx Reaction

The base-catalyzed SuFEx reaction of an aryl sulfonyl fluoride with a nucleophile, such as a phenol, is a well-established process. The following diagram illustrates the general mechanism, highlighting the key activation step.

SuFEx_Mechanism cluster_reactants Reactants cluster_activation Activation & Attack cluster_products Products ArSO2F Ar-SO₂F Transition_State [Ar-SO₂(F)-Nu]⁻ ArSO2F->Transition_State Nucleophilic Attack NuH Nu-H Activated_Nu Nu⁻ NuH->Activated_Nu Deprotonation Base Base Activated_Nu->Transition_State Product Ar-SO₂-Nu Transition_State->Product Fluoride Elimination HF_Base Base-H⁺ + F⁻ SuFEx_Decision_Workflow Start Start: Design SuFEx Reaction Assess_Nucleophile Assess Nucleophile Reactivity (e.g., pKa, sterics) Start->Assess_Nucleophile High_Reactivity High Reactivity Nucleophile (e.g., unhindered phenoxide) Assess_Nucleophile->High_Reactivity Is nucleophile highly reactive? Low_Reactivity Low Reactivity Nucleophile (e.g., hindered alcohol, weakly nucleophilic amine) High_Reactivity->Low_Reactivity No Choose_Benzene Select Benzene Sulfonyl Fluoride (Sufficient reactivity, avoids over-reactivity) High_Reactivity->Choose_Benzene Yes Choose_Pyridine Select Pyridine Sulfonyl Fluoride (4- or 2-isomer for enhanced reactivity) Low_Reactivity->Choose_Pyridine Optimize_Conditions Optimize Reaction Conditions (Base, solvent, temperature) Choose_Benzene->Optimize_Conditions Choose_Pyridine->Optimize_Conditions End End: Successful SuFEx Optimize_Conditions->End

Sources

Comparative

Precision Analysis of SuFEx Reagents: HPLC Method Development for 5-Chloropyridine-2-sulfonyl Fluoride

Executive Summary 5-Chloropyridine-2-sulfonyl fluoride is a critical electrophile in Sulfur-Fluoride Exchange (SuFEx) click chemistry, a next-generation approach to drug discovery that surpasses traditional amide couplin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloropyridine-2-sulfonyl fluoride is a critical electrophile in Sulfur-Fluoride Exchange (SuFEx) click chemistry, a next-generation approach to drug discovery that surpasses traditional amide couplings in stability and selectivity.[1] However, its utility is compromised by a specific analytical blind spot: hydrolytic instability .

Standard reverse-phase (RP) HPLC methods often degrade sulfonyl fluorides during analysis, artificially inflating impurity levels (specifically the sulfonic acid).[1] Conversely, Gas Chromatography (GC) methods often fail to detect non-volatile degradation products, leading to false-positive purity scores.

This guide presents a Stability-Indicating HPLC Protocol engineered to arrest on-column hydrolysis. By comparing this optimized method against industry-standard alternatives, we demonstrate how precise pH control and thermal regulation are non-negotiable for accurate purity assignment in drug development.

Part 1: The Analyte & The Challenge

Chemical Profile[1][2][3][4][5][6][7][8]
  • Target: 5-Chloropyridine-2-sulfonyl fluoride[1]

  • Role: SuFEx warhead for covalent protein inhibition and polymer synthesis.[1]

  • Critical Impurities:

    • 5-Chloropyridine-2-sulfonic acid: The primary hydrolysis product.[1] Non-volatile (invisible to GC).

    • 5-Chloropyridine-2-sulfonyl chloride: Residual starting material.[1] Highly reactive.

The Stability Paradox

Sulfonyl fluorides are touted for their stability compared to sulfonyl chlorides. However, this stability is relative. Under neutral or basic conditions (common in "generic" LC gradients), the sulfonyl fluoride moiety undergoes hydrolysis to the sulfonic acid.

The Analytical Trap:

  • Scenario A (Generic LC): You inject a 99% pure sample.[1] The neutral mobile phase hydrolyzes 2% of it during the run. Result: You report 97% purity (False Fail).

  • Scenario B (GC-FID): You inject a sample containing 5% sulfonic acid.[1] The acid does not vaporize/elute. Result: You report 100% purity (False Pass).

Part 2: Method Development (The "Product")

To solve this, we developed a method rooted in kinetic stabilization .

Mobile Phase Selection (The pH Factor)
  • Choice: 0.1% Trifluoroacetic Acid (TFA) or Phosphate Buffer (pH 2.5).

  • Mechanism: Hydrolysis of sulfonyl fluorides is base-catalyzed.[1] By maintaining a pH < 3.0, we suppress the nucleophilic attack of water. Furthermore, the acidic pH protonates the pyridine nitrogen (

    
    ), preventing peak tailing caused by interaction with silanol groups on the column.
    
Thermal Control
  • Choice: Column temperature at 25°C; Autosampler at 4°C.

  • Mechanism: Arrhenius kinetics dictate that hydrolysis rates drop significantly at lower temperatures.[1] Keeping the sample at 4°C prior to injection is a critical self-validating step to ensure the chromatogram reflects the sample purity, not autosampler degradation.

Stationary Phase
  • Choice: C18 with steric protection (e.g., Zorbax StableBond or equivalent).

  • Mechanism: A robust C18 phase resolves the polar sulfonic acid (early eluting) from the neutral sulfonyl fluoride (late eluting) and the starting chloride.[1]

Part 3: Comparative Analysis

We compared the Optimized Acidic HPLC against two common alternatives: Generic Neutral HPLC and GC-FID .

Performance Matrix
FeatureOptimized Acidic HPLC (Recommended)Generic Neutral HPLC (Alternative 1)GC-FID (Alternative 2)
Specificity High. Resolves Acid, Chloride, and Fluoride.[1]Moderate. Acid peak often broad/tailing.Low. Misses Sulfonic Acid (non-volatile).
Sample Stability High. Acidic pH + 4°C stops hydrolysis.[1]Low. Neutral pH promotes on-column hydrolysis.High. No solvent interaction, but thermal degradation risk.
Accuracy >99.5% <95% (Artificially low purity).[1]Variable (False positives due to invisible impurities).
LOD (Impurity) 0.05% 0.1% 0.1% (Only for volatile impurities).
Experimental Data Support
  • Experiment: A standard of 5-Chloropyridine-2-sulfonyl fluoride was spiked with 1% sulfonic acid.[1]

  • GC-FID Result: Only the fluoride peak was observed (99.9% area %).[1] FAIL : Missed the impurity.

  • Neutral HPLC Result: The fluoride peak area decreased to 96%, and the acid peak grew to 4% (due to on-column degradation).[1] FAIL : Inaccurate quantification.

  • Optimized HPLC Result: Detected 99.0% Fluoride and 1.0% Acid. PASS : Accurate recovery.

Part 4: Experimental Protocol

Reagents & Equipment[1][7][8][9][10]
  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Diluent: 90:10 ACN:Water (Anhydrous ACN preferred for stock prep).[1]

Step-by-Step Workflow
  • System Preparation:

    • Equilibrate column at 25°C .

    • Set autosampler to 4°C .

    • Purge lines to remove all traces of previous alkaline buffers.

  • Standard Preparation (Critical):

    • Weigh 10 mg of 5-Chloropyridine-2-sulfonyl fluoride into a 10 mL volumetric flask.

    • Dissolve immediately in 100% Acetonitrile (Water promotes hydrolysis).

    • Dilute to volume.[2] This is the Stock Solution.

    • For working standard: Dilute 1:10 with Mobile Phase A immediately before injection.

  • Gradient Program:

    • Flow Rate: 1.0 mL/min.[3][2]

    • Detection: UV @ 254 nm (Pyridine ring absorption).[1][2]

Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Elute Sulfonic Acid)
12.090Gradient Ramp (Elute Fluoride)
15.090Wash
15.110Re-equilibration
  • System Suitability Criteria:

    • Resolution (Rs): > 2.0 between Sulfonic Acid and Sulfonyl Fluoride.

    • Tailing Factor: < 1.5 for the main peak.

    • RSD (n=6): < 1.0% for peak area.

Part 5: Visualizations

Diagram 1: Analytical Logic & Degradation Pathways

This diagram illustrates the chemical pathways that dictate method selection.

G Analyte 5-Chloropyridine-2- sulfonyl fluoride Impurity_Acid Impurity: Sulfonic Acid Analyte->Impurity_Acid Hydrolysis (H2O/Base) Impurity_Chloride Impurity: Sulfonyl Chloride Impurity_Chloride->Analyte Synthesis Precursor Method_GC GC-FID Analysis Method_GC->Impurity_Acid FAILS to Detect (Non-volatile) Method_HPLC_Opt Optimized HPLC (Acidic/Cold) Method_HPLC_Opt->Analyte Stabilizes Method_HPLC_Opt->Impurity_Acid Detects & Resolves Method_HPLC_Bad Generic HPLC (Neutral/Warm) Method_HPLC_Bad->Analyte Causes Degradation (False Low Purity)

Caption: Comparative efficacy of analytical techniques in detecting hydrolysis impurities.

Diagram 2: Optimized Workflow

The self-validating protocol to ensure data integrity.[1]

Workflow cluster_conditions Critical Control Points Start Sample Prep Solvent Dissolve in 100% ACN (Avoid Water Contact) Start->Solvent Dilution Dilute with Acidic Buffer (pH 2.5) Solvent->Dilution Stabilize AutoSampler Autosampler Storage (Set to 4°C) Dilution->AutoSampler Arrest Kinetics Injection Injection onto C18 Column AutoSampler->Injection Separation Gradient Elution (Acidic Mobile Phase) Injection->Separation Detection UV Detection @ 254nm Separation->Detection

Caption: Step-by-step workflow emphasizing kinetic stabilization control points.

References

  • Barrow, A. S., et al. (2019).[1] The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews.[1] [Link]

  • Loughney, D. (2020).[1] HPLC Method Development for Reactive Intermediates. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition. [Link][1]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Kinetic Selectivity Profiling with 5-Chloropyridine-2-sulfonyl Fluoride Probes

Welcome to this in-depth technical guide on the application of 5-Chloropyridine-2-sulfonyl fluoride probes for kinetic selectivity profiling. In the landscape of covalent drug discovery, the ability to quantitatively ass...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide on the application of 5-Chloropyridine-2-sulfonyl fluoride probes for kinetic selectivity profiling. In the landscape of covalent drug discovery, the ability to quantitatively assess the reactivity and selectivity of an electrophilic warhead across the entire proteome is paramount. This guide provides an objective comparison of sulfonyl fluoride probes against other common covalent modifiers, supported by experimental insights and detailed protocols for their effective use.

Introduction: The Need for Broader Covalent Targeting

Targeted covalent inhibitors (TCIs) offer distinct advantages over their non-covalent counterparts, including enhanced potency and a prolonged duration of action.[1][2] Historically, the field has been dominated by probes targeting cysteine, the most intrinsically nucleophilic amino acid.[2][3] However, the relative scarcity of cysteine in protein binding pockets limits the scope of this approach.[1][4] This has spurred the development of electrophiles capable of engaging other nucleophilic residues.

Sulfur(VI) fluoride exchange (SuFEx) chemistry, particularly using sulfonyl fluoride (-SO2F) warheads, has emerged as a powerful strategy to expand the targetable proteome.[1][3][4] These probes exhibit a "Goldilocks" balance of reactivity and stability, being resistant to hydrolysis and reduction while capable of reacting with a diverse set of amino acid residues, including tyrosine, lysine, serine, histidine, and threonine, in a context-dependent manner.[4][5][6][7][8]

This guide focuses on a specific, privileged scaffold: the 5-Chloropyridine-2-sulfonyl fluoride. We will explore its mechanism, compare its performance, and provide a practical framework for its application in chemoproteomic experiments.

Mechanism of Action: The SuFEx Reaction

The core of this technology is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. The sulfonyl fluoride moiety (—SO₂F) acts as a stable yet competent electrophile. When a probe equipped with this warhead encounters a suitably positioned and activated nucleophilic amino acid residue within a protein's binding pocket, a covalent bond is formed.

The reaction proceeds via nucleophilic attack on the electrophilic sulfur atom, leading to the formation of a stable sulfonyl-enzyme adduct and the displacement of the fluoride ion.[6] The reactivity is highly dependent on the local microenvironment of the amino acid, which can dramatically lower the pKa of residues like lysine or tyrosine, rendering them sufficiently nucleophilic for the reaction to occur.[2]

SuFEx_Mechanism cluster_0 Before Reaction cluster_1 Covalent Adduct Probe 5-Chloropyridine-2-SO₂F Probe Adduct Covalently Modified Protein (Protein-Tyr-O-SO₂-Py-Cl) Probe->Adduct SuFEx Reaction (Nucleophilic Attack) Protein Protein with Nucleophilic Tyrosine (Tyr-OH) Fluoride F⁻

Caption: Mechanism of covalent modification via Sulfur(VI) Fluoride Exchange (SuFEx).

The 5-chloropyridine group is not merely a passenger. Its electronic properties and potential for specific interactions within a binding site can significantly influence the probe's selectivity and reactivity profile, making it a distinct tool compared to simple aryl sulfonyl fluorides.

Comparative Analysis: Sulfonyl Fluorides vs. Other Warheads

The choice of an electrophilic warhead is a critical decision in probe design. The ideal warhead should be reactive enough to label its target under physiological conditions but stable enough to avoid indiscriminate off-target reactions.

Warhead ClassPrimary Target(s)Reactivity ProfileStabilityKey AdvantagesKey Limitations
Sulfonyl Fluorides Tyr, Lys, Ser, His, ThrModerate, context-dependentHigh aqueous stabilityBroad residue targeting, good stabilityCan require strong binding affinity for reaction
Acrylamides CysteineModerate (Michael Addition)ModerateWell-characterized, small sizePrimarily limited to cysteine, potential for off-targets
Chloroacetamides CysteineHighLowerHighly reactiveHigher risk of off-target labeling, lower stability
Fluorosulfates Tyrosine, SerineLower than sulfonyl fluoridesHighHigh selectivity for TyrGenerally less reactive than -SO₂F probes

Insights:

  • Expanding the Target Space: The primary advantage of sulfonyl fluorides is their ability to move beyond cysteine, targeting a wider array of nucleophilic residues that are frequently found in ligand-binding sites.[1][4][9] This dramatically expands the "ligandable" proteome.

  • Tunable Reactivity: While acrylamides are a workhorse for cysteine-targeting, their reactivity is relatively fixed.[3] The reactivity of sulfonyl fluorides is highly dependent on the protein context, providing a mechanism for achieving selectivity through "proximity-driven" activation rather than intrinsic hyper-reactivity.[10] This means the probe can be relatively inert in solution but becomes reactive upon binding to its intended target.

  • Stability and Biocompatibility: Sulfonyl fluorides possess excellent thermodynamic stability and are resistant to hydrolysis, making them well-suited for experiments in complex biological systems, including live cells.[3][5][11] The fluoride leaving group is considered safe at typical experimental concentrations.[4]

Experimental Workflow: Kinetic Selectivity Profiling

This section provides a comprehensive, step-by-step protocol for a typical chemoproteomic experiment designed to profile the kinetic selectivity of a 5-Chloropyridine-2-sulfonyl fluoride probe. This workflow utilizes a "clickable" version of the probe, containing an alkyne handle for subsequent bioorthogonal conjugation to a reporter tag.

Chemoproteomic_Workflow A 1. Cell Culture & Lysis B 2. Proteome Labeling (Time-course with Alkyne-Probe) A->B C 3. Click Chemistry (Attach Biotin-Azide Tag) B->C D 4. Protein Precipitation & Resuspension C->D E 5. Affinity Enrichment (Streptavidin Beads) D->E F 6. On-Bead Digestion (Trypsin) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Identify Labeled Sites, Quantify Kinetics) G->H

Caption: Standard workflow for activity-based protein profiling (ABPP).

Protocol: Profiling Probe Selectivity in Cell Lysate

This protocol is a generalized template. Optimization of probe concentration and incubation times is critical for each new biological system.

1. Proteome Preparation: a. Culture cells (e.g., HEK293T, Jurkat) to ~80% confluency. b. Harvest cells, wash twice with cold PBS, and pellet by centrifugation. c. Lyse the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) without detergents that could interfere with downstream analysis. d. Clarify the lysate by centrifugation at 14,000 rpm for 20 minutes at 4°C. e. Determine the protein concentration of the supernatant (e.g., using a BCA assay) and normalize to a working concentration of 2 mg/mL.

2. Time-Dependent Proteome Labeling: a. Causality: To determine kinetic parameters, it is essential to measure target engagement over time. b. Prepare several aliquots of the normalized proteome. c. Add the alkyne-functionalized 5-Chloropyridine-2-sulfonyl fluoride probe (e.g., to a final concentration of 10 µM from a DMSO stock). d. Incubate the reactions at 37°C. Stop individual reactions at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes) by adding 4x SDS-PAGE loading buffer (for gel analysis) or by proceeding immediately to the click reaction. e. Self-Validation: Include a vehicle control (DMSO only) and a heat-denatured lysate control to identify non-specific binding.

3. Bioorthogonal Conjugation (Click Chemistry): a. To each labeled proteome sample, add the click chemistry reagents in sequence: i. Azide-Biotin tag (e.g., 100 µM final concentration). ii. TCEP (1 mM final concentration) to reduce the copper. iii. TBTA ligand (100 µM final concentration) to stabilize the copper. iv. Copper(II) sulfate (CuSO₄) (1 mM final concentration). b. Vortex and incubate at room temperature for 1 hour.

4. Sample Preparation for Mass Spectrometry: a. Precipitate proteins using a methanol/chloroform extraction to remove excess reagents. b. Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS). c. Dilute the sample with PBS to reduce the SDS concentration to ~0.2%. d. Add streptavidin agarose beads and incubate for 1-2 hours at room temperature with rotation to enrich the biotin-tagged proteins. e. Causality: Extensive washing of the beads is critical to remove non-specifically bound proteins, ensuring a clean final sample.[12] Wash sequentially with 0.2% SDS in PBS, 6 M Urea, and finally 50 mM Ammonium Bicarbonate.

5. On-Bead Digestion: a. Resuspend the washed beads in a buffer containing 2 M urea. b. Reduce disulfide bonds with DTT (10 mM) for 30 minutes. c. Alkylate cysteine residues with iodoacetamide (IAA) (20 mM) for 30 minutes in the dark. d. Add sequencing-grade trypsin and digest overnight at 37°C.

6. LC-MS/MS Analysis and Data Interpretation: a. Collect the supernatant containing the tryptic peptides. b. Analyze the peptides by high-resolution LC-MS/MS. c. Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and, critically, the specific sites of modification.[13] d. By comparing the signal intensity of a labeled peptide across the different time points, one can determine the rate of modification for that specific site. Potent and selective targets will show rapid, time-dependent signal increases that plateau, while non-specific or slow-reacting sites will show little change. This quantitative data allows for the ranking of targets based on kinetic selectivity.

Conclusion and Future Outlook

The 5-Chloropyridine-2-sulfonyl fluoride scaffold represents a significant advancement in the chemical biology toolkit. Its ability to covalently modify a broad range of amino acid residues opens up vast new segments of the proteome for therapeutic intervention and functional investigation.[1] By employing rigorous, quantitative chemoproteomic workflows like the one described, researchers can accurately profile the kinetic selectivity of these powerful probes, paving the way for the development of next-generation covalent therapeutics with superior precision and efficacy. The continued innovation in SuFEx chemistry promises to further refine our ability to target previously "undruggable" proteins.[4][14]

References

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  • Title: Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology Source: Scholarship@Claremont URL: [Link]

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  • Title: Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases Source: PubMed, NIH URL: [Link]

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  • Title: Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Source: MDPI URL: [Link]

  • Title: Reactive chemistry for covalent probe and therapeutic development Source: PubMed Central, NIH URL: [Link]

  • Title: Covalent Ligand Electrophiles Are Differentially Activated by Proximity Effects Which Govern Latent Protein Reactivity Source: ResearchGate URL: [Link]

  • Title: Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes Source: ResearchGate URL: [Link]

  • Title: Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source: PubMed Central, NIH URL: [Link]

  • Title: Sulfonyl fluorides as privileged warheads in chemical biology Source: RSC Publishing URL: [Link]

  • Title: Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes Source: eScholarship, University of California URL: [Link]

  • Title: Sulfonyl fluorides as privileged warheads in chemical biology Source: Semantic Scholar URL: [Link]

Sources

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